Product packaging for Cobalt(2+);dioxido(oxo)silane(Cat. No.:CAS No. 14012-90-9)

Cobalt(2+);dioxido(oxo)silane

Cat. No.: B084182
CAS No.: 14012-90-9
M. Wt: 135.016 g/mol
InChI Key: DLZCSDJWWIABKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Transition Metal Silicates Research

Transition metal silicates (TMSs) are a class of compounds that have garnered significant attention in materials science due to their diverse and tunable properties. These materials, including cobalt silicate (B1173343), are being explored for a wide range of applications, from energy storage to catalysis. mdpi.comresearchgate.net The interest in TMSs stems from their high theoretical capacities, abundance, thermal stability, and low cost. mdpi.comacs.org

In the field of energy storage, transition metal silicates are considered promising electrode materials for lithium-ion batteries (LIBs) and supercapacitors. mdpi.comacs.org Cobalt silicate, in particular, is noted for its high theoretical capacity as an anode material for LIBs. rsc.orgrsc.org Research has also extended to their use in potassium-ion batteries, where K₂CoSiO₄ has a theoretical capacity of 234 mAh g⁻¹. researcher.life

Furthermore, the catalytic properties of transition metal silicates are a major area of investigation. They are being studied for their potential in various chemical reactions, including the oxygen evolution reaction (OER) and the degradation of organic pollutants. ontosight.airsc.orgrsc.org The unique electronic structures of transition metals within the silicate framework contribute to their catalytic activity. The development of two-dimensional transition metal silicates is also an emerging field, with potential applications in spintronics and as air-stable ferromagnetic materials. aps.orgbohrium.com

Historical Trajectories and Foundational Studies of Cobalt Silicate Systems

The use of cobalt compounds for their brilliant blue color dates back to ancient times, where they were used to color glass and ceramics. americanelements.com This historical application laid the groundwork for the modern use of cobalt silicate as a ceramic pigment. researchgate.netqualicer.orgijcse.ir

Early scientific studies focused on the synthesis and basic characterization of cobalt silicate. One of the first documented methods for preparing microcrystalline cobalt orthosilicate (B98303) involved heating a mixture of cobalt(II) oxide, cobalt(II) chloride, and silicon(IV) oxide to high temperatures (around 1273 K). cas.cz Later, the crystal structure of Co₂SiO₄ was determined to be of the olivine (B12688019) type with an orthorhombic symmetry, a finding that was crucial for understanding its properties. cas.cz These foundational studies confirmed that cobalt silicate is isostructural with olivine [(Mg, Fe)₂SiO₄]. cas.cz

Traditional synthesis methods, such as the solid-phase mixing of cobalt tetroxide and silicon dioxide, required high calcination temperatures above 1200°C to ensure a complete reaction. google.com These early methods, while effective, often resulted in larger particle sizes. google.com

Current Research Landscape and Emerging Academic Significance

The current research landscape for cobalt silicate is vibrant and expanding, driven by the demand for advanced materials in high-performance applications. Modern synthesis techniques have evolved to produce cobalt silicate with controlled nanostructures, leading to enhanced properties. These methods include:

Hydrothermal Synthesis: This technique allows for the creation of various nanostructures, such as hierarchical amorphous nanosheets and nanobelts. acs.orgrsc.org

Sol-Gel Method: Used to synthesize cobalt silicate pigments at lower temperatures, resulting in purer and more homogeneous colors. researchgate.netqualicer.org

Pechini Method: A polymer-based route to produce fine, homogeneous cobalt silicate powders for ceramic colors at lower temperatures than traditional methods. qualicer.org

Template-Free and Template-Assisted Methods: The synthesis of amorphous cobalt silicate nanobelts has been achieved using template methods, which can then be coated with carbon to improve electrochemical performance. rsc.orgrsc.org

A significant area of current research is the application of cobalt silicate in energy storage devices. As an anode material for lithium-ion batteries, nanostructured cobalt silicate exhibits a high reversible capacity. acs.orgrsc.orgrsc.org For instance, amorphous cobalt silicate nanobelts@carbon composites have shown a reversible capacity of 745 mAh g⁻¹ at a current density of 100 mA g⁻¹ and a long cycle life. rsc.org Doping cobalt silicate with elements like phosphorus has been shown to significantly enhance its electrochemical properties for supercapacitors. mdpi.com

In the realm of catalysis, cobalt silicate is being explored as a catalyst for the oxygen evolution reaction (OER), a key process in water splitting and metal-air batteries. rsc.orgrsc.org Hierarchical mesoporous cobalt silicate has also demonstrated excellent performance as a catalyst in advanced oxidation processes for water treatment. nih.gov Furthermore, cobalt silicate-based materials are being investigated for their catalytic activity in the oxidation of hydrocarbons and in Fischer-Tropsch synthesis. scispace.comimarcgroup.com

The table below summarizes some of the recent research findings on the applications of cobalt silicate.

Recent Research on Cobalt Silicate Applications

Application AreaKey FindingsSynthesis MethodSource(s)
Lithium-Ion Batteries Hierarchical amorphous Co₂SiO₄ nanosheets deliver a high capacity of about 1410 mAh g⁻¹ after 100 cycles.Template-free one-pot hydrothermal method acs.org
Lithium-Ion Batteries Amorphous cobalt silicate nanobelts@carbon composites exhibit a reversible high capacity of 745 mAh g⁻¹.Template method with carbon coating rsc.orgrsc.org
Supercapacitors Phosphorus-doped cobalt silicate shows a specific capacitance of 434 F∙g⁻¹, significantly higher than undoped CoSi.Calcining strategy mdpi.com
Catalysis (OER) Magnesium cobalt silicate (MgCoSiO₄) acts as a good non-platinum based bifunctional catalyst for Li–O₂ cells.Mixed solvothermal approach rsc.orgrsc.org
Catalysis (AOPs) Hierarchical mesoporous cobalt silicate exhibits excellent catalytic performance for the removal of organic pollutants.Biomass-derived silica (B1680970) source nih.gov
Ceramic Pigments Synthesis of Co₂SiO₄ blue ceramic pigments via the sol-gel method for ceramic decoration.Sol-gel method researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoO3Si B084182 Cobalt(2+);dioxido(oxo)silane CAS No. 14012-90-9

Properties

IUPAC Name

cobalt(2+);dioxido(oxo)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.O3Si/c;1-4(2)3/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZCSDJWWIABKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.016 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Fabrication Techniques for Cobalt Silicate Materials

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are a conventional and widely employed approach for the synthesis of cobalt silicate (B1173343). These methods typically involve the direct reaction of solid precursors at elevated temperatures to induce diffusion and phase transformation, resulting in the desired crystalline product.

Conventional Calcination and Sintering Processes

Conventional calcination and sintering represent a common solid-state method for producing cobalt silicate. rsc.org This process involves the intimate mixing of cobalt and silicon precursors, which are then subjected to high temperatures for extended periods.

A typical procedure involves manually mixing cobalt oxide (such as Co₃O₄) and silicon dioxide (SiO₂) in a stoichiometric ratio. rsc.orgsocminpet.it The mixed powder is then pressed into pellets and annealed in a furnace. rsc.org For instance, a common method involves heating the mixture to 1400 K for 48 hours in air. rsc.org This initial annealing step is often followed by grinding the pellets and repeating the heating process to ensure a complete reaction and phase purity. rsc.org X-ray diffraction (XRD) analysis is commonly used to confirm the formation of the orthorhombic α-Co₂SiO₄ structure. rsc.org The resulting material from this method typically consists of micron-sized particles with a relatively wide size distribution, ranging from 0.5 to 2.5 micrometers. rsc.org

Another approach within this category involves heating a mixture of Co₃O₄ and SiO₂ to 1350 °C. nih.gov The high temperatures are necessary to overcome the kinetic barriers of solid-state diffusion. The formation of cobalt silicate species can be influenced by the calcination temperature and the surface area of the silica (B1680970) support. researchgate.netpsu.edu Lower calcination temperatures may lead to a decrease in the formation of undesired cobalt silicate phases in certain applications. researchgate.net

PrecursorsSintering Temperature (°C)Duration (h)Resulting PhaseSource
Cobalt Oxide (Co₃O₄), Silicon Dioxide (SiO₂)112748α-Co₂SiO₄ rsc.org
Cobalt Oxide (Co₃O₄), Silicon Dioxide (SiO₂)1350Not SpecifiedCo₂SiO₄ nih.gov
Cobalt Nitrate (B79036), Tetraethyl Orthosilicate (B98303) (TEOS)500-700Not SpecifiedCo₂SiO₄ nanoparticles nih.gov
Cobalt Oxide (CoO), Silicon Dioxide (SiO₂)11708Orthorhombic Co₂SiO₄ researchgate.net

Controlled Reactions of Cobalt Films with Silicon Dioxide Substrates

The formation of cobalt silicate can also be achieved through the controlled reaction of thin cobalt films with silicon dioxide (SiO₂) substrates. aip.orgosti.gov This technique is of particular interest in microelectronics and materials science for creating well-defined interfacial layers.

The reaction is typically induced by rapid thermal annealing (RTA) in an inert atmosphere like nitrogen (N₂) or in a vacuum. aip.orgosti.gov Studies have shown that a reaction between a thin cobalt film (e.g., 12.5 nm) and a SiO₂ substrate occurs under these conditions, leading to the formation of Co₂SiO₄. aip.orgosti.gov This reaction can manifest as crater-like depressions on the SiO₂ surface. aip.orgosti.gov

Interestingly, the presence of oxygen appears to be a crucial factor in initiating this reaction. aip.orgosti.gov It is proposed that oxygen contaminants on the surface of the cobalt film facilitate the reaction, which can be represented as: 2Co + SiO₂ + 2[O] → Co₂SiO₄, where [O] represents the surface oxygen contaminant. aip.orgosti.gov The reaction is significantly mitigated or prevented when annealing is performed in a forming gas ambient (a mixture of nitrogen and hydrogen), with thicker cobalt films, or when the cobalt film is cleaned in situ before annealing. aip.orgosti.gov

In some cases, the reaction between Co-Fe films and SiO₂ substrates at 800 °C in a vacuum has been shown to form an iron-rich silicate with an olivine (B12688019) structure, (Fe(Co))₂SiO₄, at the interface. umd.edu This indicates that the composition of the metal film can influence the final silicate phase formed. umd.edu

Cobalt Film ThicknessAnnealing ConditionsObserved ProductProposed MechanismSource
12.5 nmRapid Thermal Annealing (RTA) in N₂ or vacuumCo₂SiO₄Reaction initiated by surface oxygen contamination aip.orgosti.gov
150 nmRTA in forming gas (90% N₂/10% H₂)No significant reactionThicker film and reducing atmosphere inhibit reaction aip.orgosti.gov
Various (Co-Fe films)800 °C in vacuum(Fe(Co))₂SiO₄Interdiffusion and reaction at the interface umd.edu

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods offer an alternative to high-temperature solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques involve the precipitation or gelation of precursors from a solution, followed by thermal treatment.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing a wide range of materials, including cobalt silicate, under elevated temperature and pressure in an aqueous solution. This technique allows for the formation of crystalline materials directly from solution, often with unique morphologies.

A template-free, one-pot hydrothermal method has been developed to prepare hierarchical amorphous Co₂SiO₄ nanosheets decorated with nanoparticles. acs.org This approach offers advantages over traditional high-temperature sintering by avoiding the need for a pre-fabricated template. acs.org In another variation, a precursor is first synthesized via a facile hydrothermal method and then subjected to post-annealing in air at 900 °C to obtain Co₂SiO₄ with good purity. rsc.org

The synthesis of amorphous cobalt silicate nanobelts has also been achieved through the hydrothermal treatment of cobalt-based organic-inorganic nanobelts in an alkaline solution. rsc.org Under these conditions, hydroxide (B78521) ions react with the glass container to form silicate ions, which then react with the cobalt precursor to form the nanobelts. rsc.org Furthermore, porous and biomimetic cobalt silicate@diatomite composites have been successfully synthesized using a two-step method that includes a hydrothermal process followed by calcination. mdpi.com

PrecursorsHydrothermal ConditionsPost-TreatmentResulting MaterialSource
Not specifiedOne-pot, template-freeNoneHierarchical amorphous Co₂SiO₄ nanosheets acs.org
Not specifiedFacile hydrothermal methodAnnealing at 900 °C in airCo₂SiO₄ nanoparticles rsc.org
Co-based organic-inorganic nanobelts, alkaline solutionNot specifiedNoneAmorphous cobalt silicate nanobelts rsc.org
Co-precursor, diatomiteVarious timesCalcination at 900 °CCo₂SiO₄@diatomite composites mdpi.com

Sol-Gel Methods

The sol-gel process is a widely used wet-chemical technique for fabricating materials with high purity and homogeneity at relatively low temperatures. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase.

A common approach involves using cobalt nitrate hexahydrate and a silicon source, such as tetraethyl orthosilicate (TEOS), in an alcoholic solvent. ntnu.no The process can be modified to control the final product. For instance, after forming a gel, drying and subsequent calcination at temperatures around 850 °C can lead to the formation of Co₂SiO₄ crystallites. ntnu.no It has been observed that the gel composition and calcination temperature are critical factors in determining the nature of the cobalt species and their interaction with the silica matrix. ntnu.no At lower calcination temperatures (e.g., 400 °C), an amorphous nature or the presence of Co₃O₄ might be observed, depending on the cobalt concentration. ntnu.no

A sol-gel method using propylene (B89431) oxide as a gelation agent has been employed to synthesize ultrafine particles of olivine-type Co₂SiO₄. exlibrisgroup.com Another variation utilizes cobalt(II) acetate (B1210297) tetrahydrate, TEOS, ammonia (B1221849), and a carbohydrate, with calcination temperatures between 500-700 °C, to produce Co₂SiO₄ nanostructures. nih.gov

Aqueous sol-gel processing is an environmentally friendly variation of the sol-gel method that uses water as the solvent instead of organic solvents. researchgate.net This approach is often more cost-effective and safer.

In one example of an aqueous sol-gel process, cobalt nitrate and sodium silicate are used as precursors. sci-hub.se The pH of the solution is adjusted to induce gelation, and the resulting gel is dried. researchgate.net The dried gel can then be transformed into cobalt silicate through heat treatment, either by calcination in air or in molten NaCl. researchgate.net Another aqueous sol-gel method employs silicic acid as the silicon precursor in the presence of NaCl and KCl mineralizers, yielding highly pure olivine phase Co₂SiO₄ after firing at 1200 °C for 3 hours. ias.ac.in This method has been shown to produce pigments with very intense color. ias.ac.in

A modified sol-gel auto-combustion method has also been reported, using organic fuels like glycine (B1666218) and tartaric acid. sci-hub.se In this process, an aqueous solution of cobalt nitrate and sodium silicate is mixed with the fuel. The resulting gel undergoes self-combustion, and subsequent calcination at temperatures between 800 °C and 900 °C yields the final Co₂SiO₄ product. sci-hub.se

Cobalt PrecursorSilicon PrecursorGelation Agent/MethodCalcination Temperature (°C)Resulting ProductSource
Cobalt Nitrate HexahydrateTetraethyl Orthosilicate (TEOS)Spontaneous gelation850Co₂SiO₄ crystallites ntnu.no
Cobalt NitrateSodium Metasilicate (B1246114)pH adjustment800-1200 (in molten NaCl or air)Co₂SiO₄ researchgate.net
Cobalt NitrateSilicic AcidNaCl, KCl mineralizers1200Highly pure olivine Co₂SiO₄ ias.ac.in
Cobalt NitrateSodium SilicateGlycine and Tartaric Acid (auto-combustion)800-900Co₂SiO₄ nanoparticles sci-hub.se
Non-Hydrolytic Sol-Gel Routes

Non-hydrolytic sol-gel (NHSG) methods offer a versatile approach for synthesizing cobalt silicate materials, operating under water-free conditions to provide greater control over the final product's homogeneity and texture. mdpi.comsci-hub.se This technique relies on the condensation of precursors in organic solvents, where an organic oxygen donor like an ether or alcohol is used instead of water. sci-hub.sescispace.com The reactions are typically slower than in aqueous media, which allows for better control over the material's structure and composition. sci-hub.se

One common NHSG route involves the reaction of metal halides with an oxygen donor under non-aqueous conditions to form an inorganic oxide. researchgate.net For the synthesis of cobalt-containing silicates, this can involve the condensation of a cobalt salt, such as cobalt chloride (CoCl₂), with a silicon source like tetraethoxysilane (TEOS) in the presence of an ether. scispace.com To ensure the absence of water, the cobalt salt precursor is often heat-treated before use. scispace.com

A specific example of a non-hydrolytic sol-gel synthesis involves the condensation of aluminum chloride with diisopropyl ether in the presence of cobalt chloride, followed by a reaction with TEOS. scispace.com This process leads to the formation of a gel, and upon further refluxing, a cobalt-containing aluminosilicate (B74896) powder precipitates. scispace.com The resulting material typically features tetrahedrally coordinated Co²⁺ ions entrapped within the aluminosilicate network. scispace.com The homogeneity of the final material depends on the relative rates of self-condensation (e.g., Al-O-Al or Si-O-Si) versus cross-condensation (Al-O-Si). scispace.com

The NHSG method is advantageous for creating materials with a high level of homogeneity and well-defined textural properties. researchgate.net It has been successfully employed to prepare a variety of mixed metal oxide catalysts, including cobalt-doped aluminosilicates. researchgate.net

Precipitation Techniques for Precursor Formation

Precipitation is a widely used technique for the synthesis of cobalt silicate precursors, often involving the reaction of soluble metal salts in a solution to form an insoluble product. researchgate.netacs.org This method can be categorized into two main approaches: coprecipitation, where the support and the active metal precursor are formed simultaneously, and deposition-precipitation, where the active metal is deposited onto a pre-existing support. acs.org

In a typical deposition-precipitation process for cobalt on a silica support, a solution of a cobalt salt, such as cobalt nitrate, is used. acs.org The interaction between the cobalt precursor and the silica support is a critical factor. acs.org A strong interaction can lead to the formation of cobalt hydrosilicates, while a weak interaction may result in large, poorly dispersed cobalt particles. acs.org To achieve a more uniform deposition and smaller particle sizes, methods that slowly induce precipitation, such as the evaporation of ammonia from a solution containing cobalt carbonate, can be employed. acs.org

Another approach involves the "silica garden" route, where self-organized tubular structures of cobalt silicate are formed through the precipitation reaction of a cobalt salt crystal with an aqueous sodium silicate solution. ijsit.com Characterization of these structures has identified one of the prominent phases as hydrated β-Co₂SiO₄. researchgate.net This method can produce particle clusters with diameters smaller than 40 nm. researchgate.net

The choice of precipitating agent and conditions plays a significant role in the properties of the final material. For instance, using sodium octanoate (B1194180) as a precipitating agent with a solution of lanthanum nitrate, cobalt(II) nitrate, and tetraethyl orthosilicate (TEOS) has been used to synthesize cobalt-doped lanthanum silicates. nih.gov The resulting precipitate is then filtered, washed, and calcined to obtain the final apatite-structured material. nih.gov

Polymeric Precursor Methods (e.g., Pechini Method)

The Pechini method, a type of polymeric precursor technique, offers a robust route for synthesizing complex oxide materials like cobalt silicate at lower temperatures compared to traditional solid-state reactions. qualicer.org This method is valued for its simplicity and ability to produce highly uniform, nano-crystalline powders. unit.noresearchgate.net The fundamental principle of the Pechini method is the formation of a polymeric resin containing a uniform distribution of metal cations at an atomic level. qualicer.org

The process begins with the dissolution of metal precursors, such as cobalt nitrate, in water. qualicer.org This solution is then homogenized with a chelating agent, typically citric acid, and a polyhydroxyl alcohol, like ethylene (B1197577) glycol. qualicer.org Upon heating in the range of 60-70°C, a polyesterification reaction occurs, leading to the formation of a rigid and cross-linked polymeric resin. qualicer.orgunit.no This resin effectively traps the metal cations, preventing their segregation. unit.no

The subsequent step involves the calcination of this resin. qualicer.org An initial heat treatment in an oxidizing atmosphere (around 400°C) breaks down the polymer chain and burns off the carbonaceous material. qualicer.org Further calcination at higher temperatures leads to the crystallization of the desired oxide phase. For cobalt silicate (Co₂SiO₄), the formation of the crystalline phase has been observed to start at around 900°C, with a single-phase system being achieved after heat treatment at 1000°C for an extended period. qualicer.org

The Pechini method has been successfully used to synthesize cobalt-based catalysts and ceramic pigments. qualicer.orgresearchgate.net It has also been adapted for creating core@shell systems, for example, in the synthesis of CoFe₂O₄@TiO₂ photocatalysts. unesp.br The versatility of this method allows for the synthesis of a variety of complex oxides by adjusting the precursors and calcination conditions. unit.no

Advanced and Template-Assisted Fabrication Strategies

Mechanochemical Activation through High-Energy Ball Milling

Mechanochemical activation via high-energy ball milling presents a solvent-free, room-temperature method for the synthesis of nanocrystalline cobalt silicate. nsf.gov This top-down approach utilizes mechanical energy to induce chemical reactions and phase transformations in solid-state precursors. nsf.govsibran.ru The process involves milling stoichiometric mixtures of oxide powders, such as cobalt oxide (CoO) and silicon dioxide (SiO₂), in a high-energy mill. nsf.govmdpi.com

For the synthesis of olivine-type Co₂SiO₄, a 2:1 molar ratio of CoO and SiO₂ is subjected to dry milling in a tungsten carbide (WC) jar with WC balls. nsf.gov The intense mechanical forces generated during milling lead to repeated fracturing and cold-welding of the powder particles, promoting intimate mixing and reaction at the atomic level. sibran.ru This method has been shown to successfully produce nanocrystalline Co₂SiO₄ with average particle sizes around 31 nm after several hours of milling. mdpi.comresearchgate.net

One of the significant advantages of this technique is the ability to synthesize materials at ambient temperature, which helps in retaining the nanocrystalline nature of the product by avoiding the grain growth that typically occurs at the high temperatures required by conventional methods. nsf.gov However, a potential drawback is the introduction of contaminants from the milling media, such as tungsten carbide. nsf.gov

The progress of the reaction can be monitored by techniques like X-ray diffraction (XRD), which shows the gradual formation of the desired crystalline phase from the amorphous or precursor phases. mdpi.com The temperature within the milling jars can increase due to the mechanical energy, with peak temperatures around 75°C being recorded, which is still significantly lower than conventional calcination temperatures. researchgate.net This "soft mechanochemical synthesis" approach is particularly effective for mixtures containing components with oxygen-hydrogen groups, which can enhance reaction rates. sibran.ru

Sacrificial Template Approaches utilizing Silica Spheres

Sacrificial template-assisted synthesis is a versatile strategy for fabricating hollow cobalt silicate structures with controlled morphology and high surface area. d-nb.inforesearchgate.net This bottom-up approach typically utilizes monodisperse silica (SiO₂) spheres as the sacrificial template. d-nb.inforesearchgate.net The process generally involves coating the silica spheres with a shell of the desired cobalt silicate material, followed by the removal of the silica core. d-nb.info

The synthesis of mesoporous cobalt silicate nanosheets (Co₂SiO₄ NSs) exemplifies this technique. researchgate.net In this process, Stöber silica spheres are used as both the template and the silicon source. researchgate.net The silica spheres are dispersed in a solution containing a cobalt precursor, and through a hydrothermal or solvothermal reaction, a cobalt silicate shell is formed on the surface of the silica spheres. researchgate.netcambridge.org The silica core is then selectively etched away, typically using an etchant like hydrofluoric acid (HF) or a basic solution, resulting in hollow structures. d-nb.inforesearchgate.net

This method allows for precise control over the size and shape of the final hollow material, which is dictated by the dimensions of the initial silica template. d-nb.info The resulting hollow structures often exhibit unique properties, such as a large surface area and shortened diffusion paths, which are beneficial for applications like energy storage. researchgate.net For instance, cobalt silicate hierarchical hollow spheres have been synthesized via a facile hydrothermal method and have shown potential as anode materials for lithium-ion batteries. researchgate.net

The sacrificial template approach is not limited to pure cobalt silicate and has been extended to create more complex structures, such as bimetallic Ni-Co silicate hollow spheres and magnetic CoFe₂O₄@SiO₂ hollow spheres. jim.org.cnaip.org In some variations, the silica spheres not only act as a template but also as a reactant, providing the silicate source for the shell formation. cambridge.org

Strong Electrostatic Adsorption (SEA) for Supported Catalyst Synthesis

Strong Electrostatic Adsorption (SEA) is a rational and effective method for synthesizing highly dispersed supported cobalt catalysts on silica. scialert.netscialert.net This technique is based on the electrostatic attraction between charged precursor complexes in solution and the surface of the support material at a controlled pH. scialert.netsc.edu The surface of silica contains hydroxyl groups that can be protonated or deprotonated depending on the pH of the surrounding solution, leading to a net positive or negative surface charge. scialert.net

The point of zero charge (PZC) of the silica support is a critical parameter in the SEA method. scialert.net The PZC is the pH at which the net surface charge of the oxide is zero. scialert.net For silica, the PZC is typically in the acidic range. sc.edu To achieve adsorption of a cationic cobalt precursor, such as the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, the pH of the solution is adjusted to be above the PZC of the silica. scialert.net In this basic pH range, the silica surface is deprotonated and carries a negative charge, leading to strong electrostatic attraction and adsorption of the positively charged cobalt complex. scialert.netscientific.net Conversely, at a pH below the PZC, the surface is positively charged, resulting in electrostatic repulsion and low cobalt uptake. scialert.net

The SEA method allows for high cobalt uptake and results in well-dispersed cobalt species on the silica support. scialert.netscientific.net Characterization techniques such as Temperature Programmed Reduction (TPR) have shown a reduction peak at high temperatures for catalysts prepared by SEA, indicating a strong interaction between the cobalt and the silica support. scialert.netscialert.net X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Co²⁺ species on the surface. scialert.netscialert.net Transmission Electron Microscopy (TEM) images reveal fairly well-dispersed cobalt particles with a narrow size distribution. scialert.netscientific.net

Engineering of Core-Shell and Hierarchical Architectures

The performance of cobalt silicate materials in various applications is intrinsically linked to their morphology and structural design. Consequently, significant research has focused on the engineering of advanced architectures, such as core-shell and hierarchical structures, to enhance properties like surface area, ion diffusion pathways, and structural stability. These sophisticated designs aim to maximize the exposure of active sites and accommodate volume changes during electrochemical processes.

A common strategy involves using a template, often silica (SiO₂) itself, which is later partially or fully etched away. For instance, hierarchical hollow nanospheres of cobalt silicate hydroxide have been synthesized through a facile dissolution-regrowth strategy. dphen1.com This method begins with monodisperse SiO₂ nanospheres as both a template and a silica source. During a hydrothermal reaction, a cobalt silicate hydroxide (CSH) shell forms on the silica core, creating a SiO₂@CSH core-shell nanostructure. dphen1.com As the reaction progresses, the silica core dissolves while the CSH shell continues to grow, evolving from a core-shell to a yolk-shell, and finally to a unique hierarchical hollow nanostructure. dphen1.com Similarly, cobalt silicate hierarchical hollow spheres have been fabricated via a facile hydrothermal method, providing a large surface area that shortens lithium-ion diffusion lengths and effectively accommodates volumetric variations during charge/discharge cycles. researchgate.net

Hierarchical structures are not limited to spheres. Using halloysite-derived silica nanotubes as a sacrificial template, hierarchical hollow nanorods assembled from ultrathin mesoporous cobalt silicate hydroxide nanosheets have been fabricated. jmst.org This intricate architecture offers a high specific surface area, leading to excellent exposure of cobalt active centers and superior catalytic activity for the oxygen evolution reaction (OER). jmst.org Template-free methods have also been successful; a one-pot hydrothermal process can produce hierarchical amorphous Co₂SiO₄ consisting of nanoparticles uniformly deposited on ultrathin nanosheets, demonstrating excellent performance as a lithium-ion battery anode. acs.org

The table below summarizes various engineered architectures of cobalt silicate and their reported performance characteristics.

Architecture TypeSynthesis MethodKey FeatureApplicationReported Performance
Hierarchical Hollow Spheres Hydrothermal (self-templating)Large surface area, accommodates volume changeLithium-Ion Battery AnodeReversible capacity of 948.6 mAh g⁻¹ (1st cycle) researchgate.net
Co₂SiO₄@MnSiO₃ Core-Shell Nanobelts Hydrothermal1D core for electron transport, protective shellSupercapacitor ElectrodeSpecific capacitance of 309 F g⁻¹ at 0.5 A g⁻¹ researchgate.netnih.gov
Co₂SiO₄@Diatomite Core-Shell Hydrothermal & CalcinationPorous, biomimetic supportMicrowave AbsorptionMinimum reflection loss of -12.03 dB at 16.64 GHz mdpi.com
Hierarchical Hollow Nanorods Hydrothermal (sacrificial template)High specific surface area, exposed active centersOER ElectrocatalystOverpotential of ~347 mV at 10 mA cm⁻² jmst.org
Nanoparticle-on-Nanosheet Hydrothermal (template-free)Synergistic effect between nanoparticles and nanosheetsLithium-Ion Battery AnodeCapacity of ~1410 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ acs.org

Direct Incorporation of Cobalt into Zeolitic Frameworks

Zeolites, crystalline aluminosilicates with well-defined microporous structures, serve as excellent supports for catalytic materials. The direct incorporation of cobalt ions into the zeolitic framework, as opposed to simple impregnation on the surface, can create highly dispersed and stable active sites, leading to unique catalytic properties. Various methods have been developed to achieve this isomorphous substitution.

A prominent technique is the two-step postsynthesis method, which has been used to incorporate cobalt into BEA-type zeolites (SiBEA). mdpi.com This process first involves treating the zeolite with an acid, such as nitric acid, to create vacant T-atom sites (dealumination). Subsequently, the dealuminated zeolite is treated with an aqueous solution of a cobalt salt, like cobalt(II) nitrate. mdpi.com The pH of the solution during this second step is a critical parameter. This method allows for the incorporation of cobalt into the framework as isolated, pseudo-tetrahedral Co(II) species, which are considered active sites for certain reactions. mdpi.com For low cobalt content (<2 wt.%), these framework species are dominant, while at higher concentrations, extra-framework octahedral Co(II) species also appear. mdpi.com

Hydrothermal synthesis is another route for incorporating cobalt. Cobalt-modified LTL-type zeolite has been synthesized hydrothermally, achieving partial substitution of framework aluminum with cobalt atoms. scispace.com Characterization techniques confirmed the isomorphous substitution, although some Co²⁺ ions were also present as charge-balancing cations within the zeolite channels. scispace.com In other work, cobalt particles have been embedded into a zeolite crystal using a conventional Co/SiO₂ catalyst as a precursor in a simple hydrothermal method, creating a "cobalt-imbedded zeolite" with a confined reaction environment. rsc.org

The method of incorporation significantly influences the nature of the cobalt species within the zeolite. Conventional wet impregnation of a zeolite like HAlBEA, which has not been dealuminated, results in the formation of only extra-framework octahedral Co(II) species. mdpi.com In contrast, solid-state ion-exchange, achieved by heating a mixture of a solid cobalt source and a zeolite, is another method to introduce active cobalt species. mdpi.com These different synthesis strategies allow for the tailoring of the catalyst, as the location and coordination of the cobalt ions (e.g., framework vs. extra-framework, tetrahedral vs. octahedral) dictate their catalytic behavior in applications such as selective oxidation and Fischer-Tropsch synthesis. mdpi.comportalabpg.org.br

The table below details different methods for incorporating cobalt into zeolite frameworks and the resulting cobalt species.

Zeolite TypeIncorporation MethodPrecursor/ConditionsResulting Cobalt SpeciesReference
BEA (Beta) Two-step postsynthesisDealuminated SiBEA, Co(NO₃)₂, pH controlFramework pseudo-tetrahedral Co(II) mdpi.com
LTL (Linde Type L) Hydrothermal synthesisHydrothermal gel containing Co sourceFramework-substituted Co scispace.com
ZSM-5 Wet impregnationZSM-5 support, Co(NO₃)₂ solutionCo₃O₄ particles on support portalabpg.org.br
BEA (Beta) Conventional wet impregnationNon-dealuminated HAlBEA, Co(NO₃)₂ solutionExtra-framework octahedral Co(II) mdpi.com
Zeolite Crystal Hydrothermal synthesisCo/SiO₂ as precursorImbedded cobalt particles rsc.org

Doping Strategies for Compositional Modification (e.g., Phosphorus, Manganese)

Compositional modification through doping is a powerful strategy to tune the electronic structure and enhance the intrinsic electrochemical properties of cobalt silicate. Introducing heteroatoms like phosphorus or other transition metals such as manganese can create defects, improve conductivity, and introduce additional active sites, thereby boosting performance in energy storage and catalysis.

Phosphorus Doping: Phosphorus has been successfully introduced into cobalt silicate materials to improve their performance as supercapacitor electrodes. A calcining strategy has been employed where synthesized cobalt silicate (Co₂SiO₄) nanobelts are heated with a phosphorus source like sodium hypophosphite (NaH₂PO₂) in an inert atmosphere. mdpi.comnih.gov This process yields phosphorus-doped cobalt silicate (PCoSi), which maintains the one-dimensional (1D) nanobelt morphology but exhibits a more amorphous structure compared to the undoped material. mdpi.com The P-doping process reduces the crystallinity and alters the porous features, leading to a high specific surface area. mdpi.com The introduction of the strongly nucleophilic phosphorus atoms is believed to create more reactive sites. mdpi.com As a result, P-doped cobalt silicate nanobelts have demonstrated significantly higher specific capacitance compared to their undoped counterparts. mdpi.comnih.gov

In a different approach, phosphate-incorporated cobalt silicate hydroxide (CoSi-P) has been developed as an electrocatalyst for the oxygen evolution reaction (OER). researchgate.net Here, hollow spheres of cobalt silicate hydroxide are first synthesized using a template method. Subsequently, phosphate (B84403) (PO₄³⁻) is introduced, which leads to a structural reconstruction from hollow spheres to sheet-like architectures. researchgate.net This incorporation of phosphate enhances the OER performance by creating a non-noble metal catalyst with low overpotential and a large electrochemical active surface area. researchgate.net

Furthermore, manganese doping has been explored in more complex core-shell structures. Manganese-doped cobalt ferrite-silica (MnₓCo₁₋ₓFe₂O₄/SiO₂) core-shell nanoparticles have been prepared via a co-precipitation method followed by a silica coating process. researchgate.net In these materials, Mn ions substitute into the lattice of the cobalt ferrite (B1171679) core, which alters the magnetic properties of the nanoparticles. researchgate.net While not a simple cobalt silicate, this demonstrates the versatility of manganese doping in cobalt-containing silica-based nanostructures. The doping of layered double hydroxides (LDHs) with manganese has also proven to be an efficient method to improve specific capacitance, showcasing a four-fold increase in the specific capacity of Ni-Co LDH nanosheets. acs.org This highlights the general effectiveness of Mn-doping in transition metal-based compounds for energy storage. acs.orgnih.gov

The following table compares the performance of undoped cobalt silicate with phosphorus- and manganese-doped variants.

MaterialDopantSynthesis MethodApplicationKey Performance Improvement
Co₂SiO₄ Nanobelts NoneHydrothermalSupercapacitor ElectrodeSpecific Capacitance: 244 F g⁻¹ at 0.5 A g⁻¹ mdpi.comnih.gov
P-CoSi Nanobelts PhosphorusCalcination with NaH₂PO₂Supercapacitor ElectrodeSpecific Capacitance: 434 F g⁻¹ at 0.5 A g⁻¹ mdpi.comnih.gov
CoSi Hollow Spheres NoneHydrothermalOER ElectrocatalystBaseline OER performance
CoSi-P Nanosheets PhosphateHydrothermal & PO₄³⁻ incorporationOER ElectrocatalystLow overpotential (309 mV at 10 mA·cm⁻²), enhanced ECSA researchgate.net
Co₂SiO₄@MnSiO₃ ManganeseHydrothermalSupercapacitor ElectrodeSpecific Capacitance: 309 F g⁻¹ at 0.5 A g⁻¹; Improved stability researchgate.netnih.gov

Structural Elucidation and Advanced Characterization of Cobalt Silicate Systems

Spectroscopic Analysis for Electronic and Local Structural Insights

Spectroscopic techniques are indispensable for probing the electronic configurations and local atomic environments within cobalt silicate (B1173343) materials. By analyzing the interaction of electromagnetic radiation with the sample, detailed information regarding oxidation states, coordination geometries, and vibrational modes can be obtained.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. aip.org For cobalt silicate, XPS provides valuable information about the oxidation states of cobalt and the nature of the silicon-oxygen network. aip.org

In the analysis of cobalt silicate and related materials, the Co 2p core level spectrum is of particular interest. The binding energies and the presence of characteristic satellite peaks can distinguish between different oxidation states, such as Co(II) and Co(III). xpsfitting.com For instance, the Co 2p spectrum for materials containing Co(II) typically shows strong satellite structures, whereas these are less pronounced for Co(III). The presence of Co₃O₄, a mixed-valence oxide, can be identified by fitting the Co 2p spectrum, which confirms the presence of both Co²⁺ and Co³⁺ states at the surface. researchgate.net The binding energy overlap of various cobalt oxide and hydroxide (B78521) forms can complicate precise speciation, but curve-fitting procedures are useful for interpreting series of similar samples. xpsfitting.com

The Si 2p and O 1s spectra are also analyzed to understand the silicate network. The Si 2p peak position provides information about the SiO₂ environment, while the O 1s spectrum can help differentiate between oxygen in the silica (B1680970) network (Si-O-Si), oxygen bonded to cobalt (Co-O), and hydroxyl groups.

Table 1: Representative XPS Binding Energies for Cobalt Silicate Related Species

Core LevelSpeciesBinding Energy (eV)Reference Compound
Co 2p₃/₂Co(II)~781.0CoO
Co 2p₃/₂Co(III)~779.5Co₂O₃
Co 2p₃/₂Co(II), Co(III)~780.0Co₃O₄
Si 2pSi(IV)~103.4SiO₂
O 1sSi-O-Si~532.8SiO₂
O 1sCo-O~529.5CoO

Infrared (IR) and Fourier Transform Infrared Spectroscopy (FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of chemical bonds within a material. youtube.comyoutube.com In cobalt silicate systems, FTIR is used to confirm the formation of the silicate network and the incorporation of cobalt ions.

The FTIR spectrum of cobalt silicate typically displays several characteristic absorption bands. A prominent band around 960 cm⁻¹ is often attributed to the stretching vibration of the Si-O-Co bond, indicating the chemical interaction between the cobalt and silicon atoms. researchgate.net Other significant bands include the asymmetric stretching of Si-O-Si bonds (around 1080-1100 cm⁻¹), symmetric stretching of Si-O-Si (around 800 cm⁻¹), and bending vibrations of Si-O-Si (around 460 cm⁻¹). A weak band observed around 663 cm⁻¹ can be attributed to the stretching vibration of Co(II)-O bonds. researchgate.net The presence and position of these bands can confirm the successful synthesis of cobalt silicate and provide insights into its structural integrity.

Table 2: Characteristic FTIR Absorption Bands in Cobalt Silicate Systems

Wavenumber (cm⁻¹)Vibrational ModeAssignment
~3400O-H stretchingAdsorbed water molecules
~1630O-H bendingAdsorbed water molecules
~1100Asymmetric Si-O-Si stretchingSilica network
~960Si-O-Co stretchingCobalt-silicate linkage
~800Symmetric Si-O-Si stretchingSilica network
~663Co(II)-O stretchingCobalt-oxygen bond
~460Si-O-Si bendingSilica network

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular structure and lattice vibrations of a material. ramanlife.com It is particularly sensitive to the crystalline structure and phase composition of cobalt silicates. For example, Raman spectra can support the phase-pure formation of compounds like Co₂SiO₄ in an orthorhombic structure. researchgate.net

In the study of cobalt-containing materials, specific Raman bands can be assigned to different phases. For instance, in cobalt-molybdenum oxides supported on silica, distinct bands are observed for species like CoMoO₄. acs.org For cobalt silicate pigments, the absence of a Raman band around 825 cm⁻¹, which is typical for a Co²⁺ ion dissolved within a glass silicate network, can suggest that the cobalt pigment is precipitated rather than mixed into the glassy matrix. researchgate.net

Table 3: Selected Raman Bands for Cobalt-Containing Silicate and Oxide Systems

Wavenumber (cm⁻¹)AssignmentSystem
~825Co²⁺ in glass silicate networkCobalt-doped glass
225, 292, 410, 611Characteristic bandsHematite (α-Fe₂O₃) impurity
Multiple bandsOrthorhombic phase confirmationCo₂SiO₄

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. springernature.com Since the Co(II) ion in Cobalt(2+);dioxido(oxo)silane has a 3d⁷ electronic configuration, it is paramagnetic and therefore EPR-active. osti.gov EPR spectroscopy provides detailed information on the electronic structure, oxidation state, and coordination geometry of the cobalt centers. springernature.comosti.gov

The EPR spectrum of Co(II) is highly sensitive to its local environment. For high-spin Co(II) (S=3/2) in an octahedral coordination, a broad, often featureless signal is typically observed at g ≈ 4. mdpi.com In contrast, low-spin Co(II) (S=1/2) gives rise to a more anisotropic spectrum with distinct g-values (gₓ, gᵧ, g₂) that can be resolved at low temperatures. nih.gov Analysis of these g-values and the hyperfine splitting constants (A-values), which arise from the interaction of the unpaired electron with the cobalt nucleus, allows for a detailed description of the metal-ligand bonding and the geometry of the Co(II) site. nih.gov

Table 4: EPR Parameters for Different Co(II) Species

Co(II) StateSpin State (S)Typical g-value(s)Coordination Environment
High-spin3/2g ≈ 4.3Octahedral (e.g., Co(H₂O)₆²⁺) nih.gov
Low-spin1/2Anisotropic (gₓ ≠ gᵧ ≠ g₂)Distorted tetrahedral/octahedral

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of absorbing atoms in a material. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom (cobalt, in this case). scientific.net The energy position of the absorption edge is sensitive to the oxidation state; for example, the edge shifts to higher energy as the oxidation state increases from Co(II) to Co(III). rsc.org The pre-edge features in the K-edge spectra can be indicative of the coordination symmetry, helping to distinguish between tetrahedral and octahedral environments. rsc.org

The EXAFS region provides quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms. cambridge.org For cobalt silicate, EXAFS analysis can determine the Co-O bond lengths and coordination numbers. It can also identify second-shell neighbors, such as Si atoms, providing direct evidence for the formation of Co-O-Si linkages and determining the Co-Si distance. rsc.org Studies have shown that Co(II) can be surrounded by approximately six oxygen atoms at distances of 2.04–2.08 Å. cambridge.org

Table 5: Structural Parameters from EXAFS for Cobalt Systems

Atom PairBond Distance (Å)Coordination Number (N)System/Conditions
Co-O2.04 - 2.08~6Co(II) sorbed on kaolinite (B1170537) cambridge.org
Co-Si3.22 ± 0.03-Co complex grafted on silica rsc.org
Co-Co3.10 - 3.13< 1Multinuclear Co complexes on kaolinite cambridge.org

Diffraction Techniques for Crystalline Phase and Lattice Determination

Diffraction methods are essential for characterizing the long-range atomic order in crystalline materials. mdpi.com X-ray diffraction (XRD) is the most common technique used to identify the crystalline phases present in a sample, determine lattice parameters, and obtain information about crystallite size and strain.

For cobalt silicate, XRD patterns are used to identify specific crystalline phases such as cobalt orthosilicate (B98303) (Co₂SiO₄) or cobalt metasilicate (B1246114) (CoSiO₃). The positions and intensities of the diffraction peaks are unique to each crystalline structure, acting as a fingerprint for phase identification. For example, the diffraction peaks for Co₂SiO₄ can be indexed to an orthorhombic crystal system. researchgate.net Similarly, various cobalt oxide phases, such as Co₃O₄ (spinel cubic) and CoO (rock-salt cubic), which may coexist with or be precursors to cobalt silicate, have distinct diffraction patterns that allow for their unambiguous identification. mdpi.com

By analyzing the peak positions, the lattice parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell can be precisely determined. researchgate.net This information is crucial for understanding the material's structure-property relationships.

Table 6: Crystallographic Data for Cobalt-Containing Phases

CompoundFormulaCrystal SystemCommon Miller Indices (hkl)
Cobalt(II,III) OxideCo₃O₄Cubic (Spinel)(111), (220), (311), (400), (511), (440) mdpi.com
Cobalt(II) OxideCoOCubic (Rock-salt)(111), (200), (220), (311) mdpi.com
Cobalt OrthosilicateCo₂SiO₄Orthorhombic-
Epsilon-Cobaltε-CoHexagonal Close-Packed (hcp)- researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary and indispensable technique for the structural characterization of polycrystalline materials like cobalt silicate. It provides crucial information on the phase composition, crystal structure, and degree of crystallinity of a sample. The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

In the analysis of cobalt silicate, PXRD is routinely used to confirm the successful synthesis of the desired crystal structure, most commonly the olivine-type Co₂SiO₄. nih.govgovinfo.gov Researchers compare the experimental diffraction pattern with standard patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to verify the phase purity. For instance, after a hydrothermal synthesis and subsequent annealing process, the XRD pattern of the final product can be matched with JCPDS card no. 76-1501 to confirm the formation of Co₂SiO₄. researchgate.net

Furthermore, PXRD analysis reveals the presence of any secondary or precursor phases. For example, during synthesis, the precursor Co₃O₄ can be identified by its characteristic diffraction pattern (JCPDS card no. 74-1657) before it is converted to cobalt silicate at higher temperatures. researchgate.net In other cases, competitive phases or amorphous components, such as amorphous silica which produces a broad peak around 2θ = 22°, can be detected. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity and crystallite size; broader peaks generally suggest smaller crystallites or a lower degree of crystalline order. nih.gov Heat treatment or annealing is often shown to improve crystallinity, resulting in sharper and more intense XRD peaks. nih.gov

MaterialPXRD FindingsReference
Olivine-Co₂SiO₄Phase composition confirmed by matching with standard powder XRD patterns. Significant grain growth and improved crystallinity observed after annealing above 750 °C. nih.gov
Co₂SiO₄Confirmed successful synthesis and good purity by comparing the XRD pattern to JCPDS card no. 76-1501 after annealing a Co₃O₄ precursor. researchgate.net
Cobalt PhyllosilicateThe XRD pattern showed a small peak at 2θ = 22°, indicating the amorphous nature of the silica support material. researchgate.net
Ni-doped Co₂SiO₄PXRD results revealed that the compounds crystallize in the orthorhombic symmetry with crystallite sizes ranging from 29 to 56 nm. researchgate.net

In-situ X-ray Diffraction (XRD) for Reaction Monitoring

In-situ X-ray diffraction is a powerful analytical method that allows for the real-time monitoring of structural changes in a material under controlled reaction conditions, such as varying temperature, pressure, or gaseous environments. northwestern.edu This technique is particularly valuable for studying the synthesis of cobalt silicate, as it provides direct insight into the kinetics of phase transformations, the formation of intermediate species, and the evolution of crystallinity as the reaction proceeds. northwestern.eduucl.ac.uk

By collecting diffraction patterns continuously while a sample is being heated, researchers can observe the precise temperatures at which precursor phases transform into the final cobalt silicate structure. For example, in the synthesis of cobalt-based catalysts on silica supports, in-situ XRD can monitor the reduction of cobalt oxides (e.g., Co₃O₄) to metallic cobalt or the formation of cobalt silicate species at the metal-support interface. nih.govmdpi.comrsc.org Studies on related systems have shown that the reduction of Co₃O₄ can proceed in a two-step manner (Co₃O₄ → CoO → Co), with each phase transformation being clearly observable in the diffraction patterns collected in real-time. mdpi.com

This operando approach helps in optimizing synthesis parameters, such as reaction time and temperature, to achieve a phase-pure product with desired characteristics. ucl.ac.ukacs.org The data obtained from in-situ XRD experiments are crucial for understanding the reaction mechanisms that govern the formation of cobalt silicate, providing a dynamic view that is not achievable with conventional post-synthesis (ex-situ) characterization. nih.gov

Grazing Incidence X-ray Diffraction (GIXD) for Surface Structures

Grazing Incidence X-ray Diffraction (GIXD) is a specialized surface-sensitive X-ray technique designed for the structural analysis of thin films and surfaces. malvernpanalytical.comspringernature.com In conventional XRD, the X-ray beam penetrates deep into the bulk of the material, which can make it difficult to analyze a thin surface layer, as the signal from the underlying substrate may dominate the diffraction pattern. malvernpanalytical.com GIXD overcomes this limitation by directing the X-ray beam onto the sample at a very shallow (grazing) angle, typically less than one degree. malvernpanalytical.comyoutube.com This causes the X-rays to interact primarily with the top few nanometers of the material, making the technique highly sensitive to the crystallographic properties of the surface region. malvernpanalytical.comspring8.or.jp

For cobalt silicate systems, GIXD is the ideal tool for characterizing the structure of thin films or coatings. Applications where the surface properties are critical, such as in catalysis or protective coatings, require a detailed understanding of the surface's crystal structure, which may differ from the bulk. GIXD can provide information on the phase composition, crystallite size, strain, and preferred crystal orientation specifically within the surface layer. springernature.comyoutube.com By varying the incidence angle, researchers can even perform depth profiling to understand how the crystal structure changes from the surface into the bulk of the film. malvernpanalytical.com This makes GIXD an essential technique for the precise structural engineering of cobalt silicate surfaces.

Microscopic and Morphological Investigations

Microscopy techniques are vital for visualizing the physical form and structure of cobalt silicate materials from the micro- to the nanoscale. These investigations reveal critical information about particle size, shape, surface features, and internal structure, which directly influence the material's physical and chemical properties.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface topography and morphology of materials. It operates by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to create high-resolution images. These images provide detailed information about the sample's surface features, particle size, shape, and distribution.

In the study of cobalt silicate, SEM analysis has revealed a wide diversity of morphologies depending on the synthesis method. Some preparations result in particles with a sponge-like and porous morphology, often appearing as agglomerates. nih.gov Other synthesis routes can produce unique, complex structures. For example, a microporous cobalt silicate has been described as a "tangle of line-like structures which resemble a coral structure with pores and cavities". researchgate.net When used as a support for cobalt oxide, nano silica has been observed to form spheres with diameters of 2–5 µm, which are themselves composed of smaller 100 nm nanospheres. mdpi.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition analysis, confirming the presence and distribution of cobalt, silicon, and oxygen. nih.govkashanu.ac.ir

Material SystemObserved Morphology / TopographyReference
Microporous Cobalt SilicateDescribed as a tangle of line-like structures resembling a coral structure with pores and cavities. researchgate.net
Cobalt Oxide NanoparticlesExhibited a sponge-like morphology with a homogeneous distribution and a high number of pores. nih.gov
Co₃O₄ on Nano Silica SupportFormed larger spheres (2–5 µm) which were agglomerations of smaller nanospheres (~100 nm). mdpi.com
Biologically Synthesized Co₃O₄ NPsSEM revealed the nanoparticles were spherical in shape. kashanu.ac.ir

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal structure, or microstructure, at the nanoscale. utexas.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This allows for the direct visualization of individual nanoparticles, crystal lattice planes, and internal features. utexas.edunih.gov

TEM analysis of cobalt silicate nanomaterials has been instrumental in revealing their intricate architectures. For example, Co₂SiO₄ synthesized via a hydrothermal method was shown to form novel hierarchical hollow spheres composed of numerous nanoplates. researchgate.net This unique structure provides a large surface area. High-Resolution TEM (HRTEM) can resolve the atomic lattice fringes of the crystalline material, providing direct evidence of its crystallinity. The spacing between these fringes can be measured to identify specific crystal planes. researchgate.net Furthermore, Selected Area Electron Diffraction (SAED), a technique available in TEM, produces diffraction patterns from which the crystal structure can be determined and indexed. nih.gov TEM has also been used to characterize other cobalt silicate nanostructures, such as nanobelts, and to determine average particle sizes, which have been reported to be around 157 nm for mechanochemically synthesized Co₂SiO₄. nih.govresearchgate.net

MaterialObserved Nanostructure / MicrostructureReference
Co₂SiO₄Hierarchical hollow spheres composed of nanoplates. HRTEM revealed clear lattice fringes, and SAED patterns confirmed the crystalline structure. researchgate.net
Co₂SiO₄ NanoparticlesNanocrystalline nature confirmed, with an average particle size of 157 nm. SAED patterns were indexed to specific Co₂SiO₄ crystal planes. nih.gov
Cobalt Silicate NanobeltsTEM images confirmed the formation of nanobelt structures. researchgate.net
Calcium Silicate HydratesTEM tomography was used to create 3D reconstructions, revealing foil-like nanostructures. escholarship.org

Atomic Force Microscopy (AFM) for Surface Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. nanoscientific.org It works by scanning a sharp probe, located at the end of a flexible cantilever, across the sample surface. The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a 3D surface map. nanoscientific.org

AFM is exceptionally well-suited for characterizing the surface features and quantifying the surface roughness of cobalt silicate films and particles. ebatco.comazooptics.com Unlike electron microscopy, AFM provides direct quantitative height information, allowing for the calculation of key statistical roughness parameters such as the average roughness (Ra) and root-mean-square roughness (Rq). ebatco.comoamjms.eu This information is critical, as surface roughness can significantly impact a material's properties, including adhesion, friction, and catalytic activity. nih.gov While specific AFM studies on cobalt silicate are not widely reported, the technique is extensively used on related materials like cobalt silicide and various silicate glass ceramics. aip.orgresearchgate.net For these materials, AFM has been used to visualize nanoscale islands, analyze the texture of coatings, and measure how surface roughness changes with different treatments. aip.orgresearchgate.netresearchgate.net These studies demonstrate the capability of AFM to provide detailed and quantitative analysis of the surface features of cobalt silicate materials.

Material SystemAFM Analysis FindingsReference
Fused Silica / Glass SubstratesUsed to evaluate the effect of cleaning procedures on surface roughness, showing that roughness can provide a surface area 10-30% larger than the geometric area. nih.gov
Lithium Disilicate Glass CeramicInvestigated surface roughness after different finishing procedures (polishing, glazing, grinding), providing quantitative Ra, Rz, Rmax, and Rq values. researchgate.net
Silica-Titania Coated GlassRevealed that a combined SiO₂-TiO₂ coating produced a rougher surface (rms roughness of 106.0 nm) compared to uncoated glass (4.10 nm). researchgate.net
Cobalt-doped Hydroxyapatite CoatingsUsed to analyze the surface roughness of coatings on Ti-6Al-4V substrates with a scan size of 5 µm × 5 µm. nih.gov

Scanning Helium Ion-Milling Microscopy (SHIM)

Scanning Helium Ion-Milling Microscopy (SHIM) is a high-resolution imaging technique that utilizes a focused beam of helium ions to scan the surface of a sample. This method offers superior resolution and surface sensitivity compared to traditional scanning electron microscopy (SEM). The interaction of the helium ions with the sample surface generates secondary electrons that are collected to form an image, providing detailed topographical and material contrast.

In the context of cobalt silicate systems, SHIM can be employed for nanoscale imaging and fabrication. The fine helium ion beam allows for precise milling of the material, enabling the creation of specific nanostructures or cross-sections for further analysis. This capability is particularly valuable for studying the grain boundaries, pore structures, and surface morphology of synthesized cobalt silicate nanoparticles. While specific research applying SHIM to cobalt silicate is not widely documented, the technique's proven capabilities in materials science suggest its potential for high-resolution surface characterization and modification of these systems.

Elemental and Compositional Analysis

Energy-Dispersive X-ray Analysis (EDX)

Energy-Dispersive X-ray Analysis (EDX), also known as EDS, is a standard analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM-EDX). The method relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells. When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific elements present. wikipedia.org

In the study of cobalt silicate, EDX is instrumental in confirming the elemental composition. Analysis of nanocrystalline Co₂SiO₄ synthesized via mechanochemical methods shows the presence of only cobalt, silicon, and oxygen. nih.gov Quantitative analysis based on EDX spectra can provide the mass percentages of the constituent elements, which can then be used to confirm the empirical formula of Co₂SiO₄. nih.gov EDX mapping can also reveal the spatial distribution of elements within a sample, which is useful for identifying elemental homogeneity or the presence of impurities. researchgate.net

Table 1: Representative EDX Data for Nanocrystalline Cobalt Silicate

Element Mass Percentage (%) Atomic Percentage (%)
Oxygen (O) 30.62 57.14
Silicon (Si) 13.43 14.29
Cobalt (Co) 55.95 28.57

This table is interactive. Users can sort columns by clicking on the headers.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost nanometer of a material's surface. phi.comcovalentmetrology.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. nist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined with high mass resolution. surfacesciencewestern.comphi.com

For cobalt silicate, TOF-SIMS can be utilized for several analytical purposes. Its high sensitivity, with detection limits in the parts-per-million to parts-per-billion range, makes it ideal for identifying trace contaminants on the surface of the material. carleton.edu TOF-SIMS can also provide information about the molecular structure at the surface and can be used to generate high-resolution chemical maps of the surface, showing the distribution of different species. axt.com.au Furthermore, by combining the analysis with a sputtering ion beam, TOF-SIMS can perform depth profiling to characterize the composition of thin films or layered structures of cobalt silicate. phi.com A study on the sorption of Co²⁺ ions onto kaolinite clay, a silicate mineral, demonstrated the utility of TOF-SIMS depth profiling in understanding the surface interactions of cobalt ions. nih.gov

Semi-quantitative Elemental Analysis

Semi-quantitative elemental analysis provides an estimation of the concentration of elements in a sample without the need for extensive calibration with standards, as required for fully quantitative analysis. Techniques like EDX and X-ray Fluorescence (XRF) are commonly used for this purpose. mdpi.com In EDX, the intensity of the characteristic X-ray peaks for each element is roughly proportional to its concentration. nih.gov

For cobalt silicate, semi-quantitative analysis can be rapidly performed to verify the major elemental constituents and to check for significant variations in composition across different samples or different regions of the same sample. researchgate.net While not as precise as quantitative methods, it is a valuable tool for comparative analysis and for screening samples. For instance, in the synthesis of cobalt-doped materials, semi-quantitative analysis can quickly confirm the incorporation of cobalt into the host matrix. researchgate.net The results are often presented as normalized weight or atomic percentages. nih.gov

Comprehensive Structural Polymorphism and Coordination Environment Studies

Identification of Olivine (B12688019), Spinelloid, and Other Polymorphs

Cobalt silicate (Co₂SiO₄) is known to exist in several structural forms, or polymorphs, with the transformations between them being dependent on pressure and temperature. nih.gov The most common polymorph at ambient pressure is the olivine structure (α-Co₂SiO₄). nih.govresearchgate.netrwth-aachen.de This orthorhombic structure is a key component in geological studies as it is analogous to forsterite (Mg₂SiO₄), a primary mineral in the Earth's upper mantle. nih.govresearchgate.net

Under high-pressure and high-temperature conditions, cobalt silicate transforms into other polymorphs. nih.gov One of these is a wadsleyite-type structure (β-Co₂SiO₄), which is a spinelloid with an orthorhombic crystal system. nih.govwikipedia.org At even higher pressures, it transforms into a ringwoodite-type structure (γ-Co₂SiO₄), which has a cubic spinel crystal structure. nih.govgeoscienceworld.org The crystal structures of all three polymorphs have been synthesized and analyzed in detail. nih.govgeoscienceworld.org These polymorphic transformations are of significant interest in materials science and geophysics, as they mirror the phase transitions of magnesium silicates in the Earth's mantle. nih.gov

Table 2: Crystallographic Data for Cobalt Silicate Polymorphs

Phase Structure Type Crystal System Space Group
α-Co₂SiO₄ Olivine Orthorhombic Pnma
β-Co₂SiO₄ Wadsleyite (Spinelloid) Orthorhombic Imma
γ-Co₂SiO₄ Ringwoodite (Spinel) Cubic Fd3m

This table is interactive. Users can sort columns by clicking on the headers.

Analysis of Cobalt Coordination Geometries (Tetrahedral vs. Octahedral)

In many simple oxide and silicate structures, Co²⁺ in fourfold (tetrahedral) coordination gives rise to intense blue colors, a property leveraged in pigments and dyes. researchgate.net The optical absorption spectra of tetrahedrally coordinated Co²⁺ are significantly more intense than those of its octahedrally coordinated counterpart; for instance, the oscillator strength of the ⁴T₁(⁴P) transition is approximately 800 times stronger in tetrahedral coordination. researchgate.net This strong optical signature makes spectroscopic methods a powerful tool for probing the local environment of cobalt ions. researchgate.net

Conversely, octahedral coordination is also common and often coexists with tetrahedral coordination within the same complex silicate structure. researchgate.netsemanticscholar.org For example, in certain complex cobalt chloride complexes with polyethers, which serve as analogs for understanding coordination principles, both distorted octahedral and distorted tetrahedral environments for cobalt ions are found. researchgate.netsemanticscholar.org The octahedral geometry typically involves bridging chloride or oxygen ligands, while tetrahedral sites may be formed by non-bridging and bridging ligands. researchgate.net

The distinction between these geometries is not always absolute, as significant distortion from ideal tetrahedral (Td) or octahedral (Oh) symmetry is common. The splitting of spin-allowed electronic transition bands in optical spectra can be directly related to the angular distortion of the CoO₄ tetrahedra, providing a quantitative measure of the local site symmetry. researchgate.net Advanced characterization techniques such as X-ray Absorption Fine Structure (XAFS) and detailed analysis of X-ray diffraction (XRD) data are essential for precisely determining Co-O bond lengths and angles, which ultimately define the coordination geometry.

Investigation of Co/Si Site Mixing Phenomena in Mixed Silicates

In more complex silicate systems, particularly those involving multiple cations, the phenomenon of site mixing or occupational disorder between cobalt and silicon ions can occur. This involves the random or semi-random distribution of Co²⁺ and Si⁴⁺ ions over crystallographically equivalent sites within the lattice. This phenomenon is distinct from the ordered arrangement of cations in compounds like cobalt(II) orthosilicate (Co₂SiO₄), where cobalt and silicon occupy distinct, well-defined positions.

The structure of Cs(Co₀.₅Si₀.₅)SiO₄ crystallizes in the monoclinic space group Im and is composed of a three-dimensional framework. osti.govresearchgate.net The asymmetric unit contains two distinct silicon atoms, six unique oxygen atoms, and two mixed-occupancy sites modeled as 50/50 Co/Si. osti.gov The investigation of such mixed-site silicates is crucial for understanding the fundamental principles of crystal engineering and for designing novel materials with tailored properties. The ability to control the degree of Co/Si site mixing could provide a pathway to fine-tuning the electronic and magnetic characteristics of functional silicate materials.

Table 1: Crystallographic Data for a Cobalt Silicate with Co/Si Site Mixing

ParameterValue for Cs(Co₀.₅Si₀.₅)SiO₄ osti.govresearchgate.net
Chemical FormulaCsCo₀.₅Si₁.₅O₄
Crystal SystemMonoclinic
Space GroupIm
a (Å)8.9926(4)
b (Å)5.4599(2)
c (Å)9.3958(6)
β (°)91.5928(18)
Key Structural FeatureMixed 50/50 Co/Si occupancy on a tetrahedral site

Characterization of Porous Three-Dimensional Framework Structures

Recent research has led to the synthesis and characterization of novel cobalt silicate and germanate compounds that feature highly porous, three-dimensional framework structures. osti.govrsc.org These materials are of significant interest due to their potential applications in ion exchange, catalysis, and gas separation, which are directly related to their structural voids and channels.

For instance, the complex cesium cobaltogermanates Cs₁.₂₉(₅)Co₀.₆₉(₅)Ge₁.₈₁(₅)O₅ and its ordered analogue Cs₂CoGe₄O₁₀ crystallize in a new structure type characterized by a highly porous three-dimensional framework. osti.govresearchgate.netrsc.org These compounds, synthesized via molten cesium halide flux growth, crystallize in the tetragonal space group I-4. osti.gov The framework itself is constructed from corner-sharing CoO₄ and GeO₄ tetrahedra, which create large channels and cavities. osti.gov These voids are occupied by cesium cations, which provide charge balance to the anionic cobaltogermanate framework. osti.gov

The characterization of these porous structures relies heavily on single-crystal X-ray diffraction to resolve the complex atomic arrangements and define the topology of the framework. The analysis reveals the precise connectivity of the tetrahedral units and the dimensions of the channels. In the case of Cs₂CoGe₄O₁₀, the framework is built from two-dimensional sheets of GeO₄ tetrahedra that are linked into a three-dimensional network by CoO₄ tetrahedra. osti.gov The porosity of these materials is not merely a geometric feature; it is integral to their chemical reactivity. For example, single crystals of Cs(Co₀.₅Si₀.₅)SiO₄ have been shown to undergo partial ion exchange, where Cs⁺ ions within the channels can be replaced by Rb⁺ ions from a molten salt bath, demonstrating the accessibility of the internal framework. osti.govresearchgate.net

Table 2: Structural Parameters of Porous Cobalt-Containing Frameworks

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Key Structural Feature
Cs₁.₂₉(₅)Co₀.₆₉(₅)Ge₁.₈₁(₅)O₅ osti.govrsc.orgTetragonalI-4a = 7.4239(14), c = 13.169(3)Highly porous 3D framework with disordered sites
Cs₂CoGe₄O₁₀ osti.govrsc.orgTetragonalI-4a = 7.3540(6), c = 13.1122(11)Ordered, highly porous 3D framework of CoO₄ and GeO₄ tetrahedra
Cs(Co₀.₅Si₀.₅)SiO₄ osti.govresearchgate.netMonoclinicIma = 8.9926(4), b = 5.4599(2), c = 9.3958(6), β = 91.5928(18)°3D framework with channels allowing for ion exchange

Computational and Theoretical Investigations of Cobalt Silicate Chemistry

Density Functional Theory (DFT) Applications in Cobalt Silicate (B1173343) Research

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of cobalt silicate (Co₂SiO₄) at the atomic level. This theoretical framework allows researchers to model the electronic structure and behavior of materials, providing insights that are often difficult to obtain through experimental methods alone. DFT calculations have been instrumental in understanding the electronic, magnetic, thermodynamic, and catalytic properties of cobalt silicate.

DFT calculations are crucial in determining the electronic band structure of cobalt silicate, which defines its conductivity and optical properties. Studies have shown that the valence band is primarily composed of O 2p states, while the conduction band is dominated by the 3d states of Co. mdpi.com This understanding is fundamental to explaining the material's behavior in various applications.

The analysis of charge density distribution, often performed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonding within the cobalt silicate crystal lattice. nih.gov These analyses provide a detailed picture of electron distribution, highlighting the ionic and covalent character of the Co-O and Si-O bonds. The delocalization of magnetic moments from cobalt to neighboring oxygen atoms, as indicated by polarized neutron diffraction and supported by DFT, underscores the importance of superexchange coupling in this material. researchgate.net

Table 1: Calculated Electronic Properties of Cobalt Silicate

Property Description Method Reference
Band Gap The energy difference between the valence and conduction bands. DFT+U calculations have estimated this value. DFT+U mdpi.com
Density of States (DOS) Describes the number of available electronic states at each energy level. The valence band is dominated by O 2p states and the conduction band by Co 3d states. DFT mdpi.com

| Charge Density | The spatial distribution of electrons within the crystal. Analysis reveals the nature of the chemical bonds. | QTAIM | nih.gov |

Cobalt silicate exhibits interesting magnetic properties, and DFT calculations have been pivotal in understanding its magnetic ground state. Synthetic Co₂SiO₄ crystallizes in an olivine (B12688019) structure and displays antiferromagnetic ordering at temperatures below 50 K. researchgate.net DFT studies, often supplemented with the Hubbard-U correction (DFT+U) to better account for electron correlation in the Co 3d orbitals, have successfully modeled this antiferromagnetic behavior. aps.org

These calculations allow for the investigation of different magnetic orderings, such as ferromagnetic and various antiferromagnetic configurations, to determine the most energetically favorable state. The analysis of exchange interactions, mediated by oxygen atoms (superexchange), helps to explain the observed magnetic structure. researchgate.net The magnetic moments on the cobalt ions and even a small induced magnetic moment on the oxygen atoms can be quantified through these theoretical models. mdpi.comresearchgate.net

Table 2: Magnetic Properties of Cobalt Silicate from DFT and Experimental Data

Property Finding Method Reference
Magnetic Ordering Antiferromagnetic below 50 K. Neutron Diffraction, DFT researchgate.net
Magnetic Moment on Co DFT+U calculations predict specific magnetic moments for Co ions in different crystallographic sites. DFT+U mdpi.com

| Exchange Interactions | The relative strengths of Co-O-Co superexchange pathways are analyzed to understand the magnetic structure. | DFT, Neutron Diffraction | researchgate.net |

DFT calculations are widely used to predict the thermodynamic stability of materials by calculating their formation energies. umn.edu For cobalt silicate, this involves determining the energy change when it is formed from its constituent oxides, cobalt oxide (CoO) and silicon dioxide (SiO₂). The Gibbs free energy of formation for Co₂SiO₄ has been determined experimentally and can be compared with theoretical predictions to validate the computational models. researchgate.netresearchgate.net

These calculations can also be used to assess the relative stability of different crystal structures (polymorphs) of cobalt silicate, such as the olivine and spinel phases. researchgate.net By comparing the total energies of these different atomic arrangements, DFT can predict which structure is more stable under specific conditions of temperature and pressure. This information is critical for understanding the synthesis and phase transformations of cobalt silicate.

Table 3: Thermodynamic Data for Cobalt Orthosilicate (B98303) (Co₂SiO₄) Formation

Reaction Gibbs Free Energy Change (ΔG⁰) Temperature Range (K) Reference
2CoO + SiO₂ (quartz) → Co₂SiO₄ -21700 + 5.26T J/mol 1070-1410 researchgate.net

Cobalt silicate has shown promise as a catalyst for both the reduction and oxidation of carbon dioxide. DFT calculations are instrumental in mapping out the reaction pathways for these processes. For CO₂ reduction, theoretical studies have explored the use of cobalt-based catalysts, including those supported on silica (B1680970), to convert CO₂ into valuable chemicals like methanol. mdpi.comresearchgate.net These studies investigate the adsorption of CO₂ and subsequent hydrogenation steps, identifying key intermediates and transition states to determine the reaction mechanism and rate-limiting steps. mdpi.comresearchgate.net For instance, the formation of a crucial COOH* intermediate has been identified as being facilitated by photothermal effects on a Co₂SiO₄/Co₃O₄ heterojunction. mdpi.comresearchgate.net

In the context of CO oxidation, DFT can be used to model the adsorption of CO and O₂ on the cobalt silicate surface and the subsequent reaction to form CO₂. chemrxiv.org By calculating the activation energies for different elementary steps, researchers can identify the most favorable reaction pathway and design more efficient catalysts.

Understanding how molecules interact with the surface of cobalt silicate is fundamental to its application in catalysis and as a sorbent. DFT calculations provide a molecular-level picture of these surface interactions. researchgate.net The adsorption energies of various molecules, such as CO₂, on different surface facets of cobalt silicate can be calculated to determine the preferred binding sites and configurations. unica.it

These studies can also elucidate the role of surface defects, such as oxygen vacancies, in enhancing catalytic activity. mdpi.com The interaction between cobalt species and the silica support (Co-O-Si linkages) is another critical aspect that can be investigated using DFT, revealing how the support influences the electronic structure and reactivity of the active cobalt sites. researchgate.netresearchgate.net

Table 4: Compounds Mentioned

Compound Name Chemical Formula
Cobalt(2+);dioxido(oxo)silane Co₂SiO₄
Cobalt Oxide CoO
Silicon Dioxide SiO₂
Carbon Dioxide CO₂
Carbon Monoxide CO
Methanol CH₃OH

Investigation of Reaction Mechanisms and Kinetics

Mechanistic Understanding of Carbon Deposition on Cobalt Catalysts

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of carbon deposition on cobalt catalysts, a significant cause of deactivation in processes like Fischer-Tropsch Synthesis (FTS). The primary pathway for carbon formation is the Boudouard reaction, which involves the disproportionation of carbon monoxide into carbon dioxide and elemental carbon (2CO → C + CO₂). acs.orgresearchgate.netwikipedia.org

Theoretical models and experimental observations distinguish between several forms of carbon deposits, principally amorphous and graphitic carbon. acs.org Initially, CO dissociation on the cobalt surface leads to the formation of atomic or amorphous carbon species. acs.org These are considered more reactive and can be hydrogenated and removed at intermediate temperatures. acs.org However, over time and under reaction conditions, these amorphous species can transform into more stable, less reactive graphitic carbon. acs.org

Kinetic Monte Carlo simulations combined with DFT have shown that the kinetics of carbon deposition are governed by a competition between fast subsurface carbon diffusion and slower surface diffusion required for the formation of C-C bonds and subsequent graphene-like structures. rsc.orgnih.gov The formation of graphene is thermodynamically favored, but its formation is kinetically inhibited in the initial hours of catalyst exposure to carbon. nih.gov Instead, the formation of a surface carbide is a much faster process. nih.gov

DFT calculations have also highlighted the structure-sensitive nature of carbon deposition. Different sites on the cobalt nanoparticle surface exhibit different propensities for carbon formation. Terrace sites are kinetically and thermodynamically preferred for the formation of graphitic carbon, which is highly unreactive and difficult to remove. acs.org The presence of this graphitic carbon on terrace sites primarily suppresses methane (B114726) formation, while the formation of longer-chain hydrocarbons is less affected. acs.org This has led to the development of a two-site reaction model for FTS on cobalt, where different surface sites are responsible for methane production versus chain growth. acs.org

Table 1: Characteristics of Carbon Species on Cobalt Catalysts

Carbon Type Formation Pathway Reactivity Impact on Catalysis
Amorphous Carbon Initial CO disproportionation High; can be hydrogenated below 260°C acs.org Reversible deactivation
Graphitic Carbon Transformation from amorphous carbon Low; unreactive and difficult to remove by hydrogenation acs.org Irreversible deactivation; blocks active terrace sites, suppressing CH₄ formation acs.org
Surface Carbide Fast reaction of carbon with surface cobalt Intermediate Can alter the electronic properties of the catalyst
Oxygen Reduction Reaction (ORR) Mechanisms

Theoretical investigations into the Oxygen Reduction Reaction (ORR) on cobalt-based catalysts, including those supported on silicate matrices, have focused on identifying the active sites and mapping the reaction pathways. The catalytically active centers are often proposed to be Co–Nₓ moieties, where the cobalt atom is coordinated to nitrogen atoms embedded within a carbonaceous or inorganic matrix. mdpi.com DFT calculations have been employed to understand the origin and mechanism of ORR on these sites. mdpi.com

The ORR can proceed via two main pathways: a direct 4-electron pathway that reduces O₂ directly to H₂O (or OH⁻ in alkaline media), or a 2-electron pathway that produces hydrogen peroxide (H₂O₂) as an intermediate. mdpi.combohrium.com For fuel cell applications, the 4-electron pathway is highly desirable as it is more efficient. bohrium.commdpi.com Many cobalt-based catalysts, including those with Co-N-C structures, have been shown to favor this direct 4-electron route. mdpi.commdpi.comrsc.orgresearchgate.netnih.gov

The silicate support, while not directly participating in the bond-breaking and bond-making steps, is understood to modulate the electronic properties of the cobalt active centers. This modulation can influence the adsorption energies of ORR intermediates, thereby tuning the catalytic activity and selectivity. The strong interaction and charge transfer between the support and the cobalt species can significantly enhance electrocatalytic properties. mdpi.com

Geometry Optimization and Conformational Analysis of Cobalt Centers

In cobalt silicate, the Co(II) ion is typically coordinated to oxygen atoms of the silicate lattice. DFT calculations can predict the precise Co-O bond distances and the symmetry of the coordination sphere. For example, in cobalt macrocyclic complexes, DFT has been used to show that the CoN₄ chelate nodes are strictly planar, with bond angles close to 90°. mdpi.com Similar principles apply to the CoOₓ coordination sphere in silicates.

Experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide complementary data on local atomic environments, which can be used to validate and refine computational models. nih.govphysicsjournal.in A combined EXAFS and DFT approach on cobalt-peroxo complexes revealed that the ligand environment significantly impacts the geometry. For instance, steric hindrance in a macrocyclic ligand can lead to a distorted environment with elongated Co-N bonds to accommodate the side-on binding of an O₂ group. nih.gov

The results of these computational analyses are crucial for understanding the structure-property relationships in cobalt silicate materials. The specific geometry of the cobalt center dictates the d-orbital splitting, which in turn influences the material's magnetic, electronic, and catalytic properties.

Table 2: Representative Calculated Bond Lengths for Co(II) Centers in Different Coordination Environments

Complex/System Method Bond Calculated Bond Length (Å)
[(12-TMC)CoO₂]⁺ DFT Co-O ~1.85
[(12-TMC)CoO₂]⁺ DFT Co-N ~2.00
[(14-TMC)CoO₂]⁺ DFT Co-O 1.88
[(14-TMC)CoO₂]⁺ DFT Co-N (short) 2.15
[(14-TMC)CoO₂]⁺ DFT Co-N (long) 2.31
Co(II) Complex with Phenolate-amine ligand MP2 Co-O 1.89 - 1.97
Co(II) Complex with Phenolate-amine ligand MP2 Co-N 2.09 - 2.15

Data compiled from references nih.govmdpi.com. (12-TMC = 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane; 14-TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane)

Charge Transfer and Electron Redistribution Analysis

Theoretical calculations are essential for mapping the distribution of electrons and quantifying charge transfer between the Co(II) ion and the surrounding dioxido(oxo)silane framework. Methods like Mulliken Population Analysis (MPA), Natural Bond Orbital (NBO) analysis, and spin density mapping provide quantitative insights into the electronic structure. nih.govnih.gov

DFT studies on cobalt complexes have shown that the formal oxidation state does not always reflect the actual charge distribution due to covalent interactions and electron delocalization. nih.gov Spin density analysis, for example, can confirm the oxidation state by showing the localization of unpaired electrons. In a mixed-valence Co(III)/Co(II) complex, DFT calculations demonstrated that the spin density is predominantly localized on the Co(II) center, confirming its paramagnetic nature, while the Co(III) center is diamagnetic. nih.gov

In cobalt silicate, significant electronic interactions occur between the cobalt 3d orbitals and the oxygen 2p orbitals of the silicate. These interactions lead to charge redistribution, where electron density flows from the more electropositive cobalt to the electronegative oxygen atoms of the silicate. This charge transfer is fundamental to the formation of the chemical bond between the cobalt and the silicate.

Furthermore, the electronic structure of cobalt centers is critical for their catalytic function. For instance, in ORR catalysts, the charge transfer from a graphene support to Co₃O₄ nanoparticles was found to significantly enhance electrocatalytic properties. mdpi.com Similarly, the silicate support influences the electronic state of the cobalt ion, which in turn affects its ability to bind and activate reactant molecules. Computational analysis of the partial density of states can reveal the contributions of cobalt and ligand orbitals to the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. rsc.org

Theoretical Studies of Bonding Nature

The primary bonding interaction between the cobalt(II) ion and the dioxido(oxo)silane group is of a polar covalent or ionic nature, dominated by electrostatic attraction between the positively charged Co²⁺ cation and the negatively charged oxygen atoms of the silicate framework. This is supplemented by orbital overlap between the cobalt 3d orbitals and oxygen 2p orbitals, leading to covalent character.

While specific theoretical studies on unconventional bonding types like halogen bonding or three-center four-electron (3c-4e) bonds in the context of cobalt silicate are not widely reported, the principles of bonding in cobalt coordination complexes are well-established through theoretical methods. DFT, Atoms in Molecules (AIM), and Electron Localization Function (ELF) calculations have been used to investigate non-covalent interactions in other cobalt complexes. For example, in certain organometallic cobalt compounds, DFT has been used to study halogen bonds formed between iodine functional groups and co-crystallized solvent molecules. These studies confirm the attractive nature of such interactions and characterize them by the formation of σ-holes on the halogen atoms.

Although not directly applicable to the internal bonding of cobalt silicate, these studies showcase the capability of theoretical methods to analyze and characterize a wide spectrum of chemical bonds. For cobalt silicate, theoretical analysis would primarily focus on quantifying the ionic and covalent contributions to the Co-O bond and understanding how the silicate structure modulates the electronic properties and reactivity of the cobalt center.

Advanced Quantum Chemical Methodologies for Complex Systems

Multireference Complete Active Space Self-Consistent Field (CASSCF) Calculations

For many transition metal systems, including Co(II) complexes, single-reference quantum chemical methods like DFT can sometimes fail to accurately describe the electronic structure. This is often due to the presence of multiple, nearly-degenerate d-orbitals, which leads to a situation known as strong or static electron correlation. In such cases, the ground state cannot be represented by a single Slater determinant, and multireference methods are required. nih.govacs.org

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for handling such systems. mdpi.com In a CASSCF calculation, a specific set of electrons and orbitals, known as the "active space," is chosen, and a full configuration interaction calculation is performed within this space. This approach accounts for the static correlation within the active space while simultaneously optimizing the orbitals. mdpi.com

For Co(II) complexes, the active space typically includes the seven 3d electrons and the five 3d orbitals (a CAS(7,5) calculation), often expanded to include additional orbitals involved in bonding. mdpi.com CASSCF calculations are crucial for correctly determining the ground and excited spin states and their relative energies. nih.govacs.org

Because CASSCF typically neglects dynamic electron correlation (the instantaneous repulsion between electrons), its accuracy is often improved by applying a second-order perturbation theory correction, such as N-Electron Valence State Perturbation Theory (NEVPT2). nih.govacs.orgrsc.orgmdpi.comarxiv.orgrsc.org The combined CASSCF/NEVPT2 approach has proven to be highly accurate for predicting the magnetic properties of cobalt complexes, including zero-field splitting (ZFS) parameters (D and E), which are a measure of magnetic anisotropy. rsc.orgmdpi.com For example, CASSCF/NEVPT2 calculations on cobalt clusters have correctly predicted the ground-state spin configurations where DFT functionals often fail or show strong functional-dependence. rsc.org These advanced methods provide a robust theoretical framework for understanding the complex electronic structures and magnetic behavior inherent to cobalt silicate materials. rsc.org

Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) Calculations

The Domain-based Local Pair Natural Orbital Coupled Cluster method with singles, doubles, and perturbative triples, known as DLPNO-CCSD(T), represents a significant advancement in computational chemistry, enabling highly accurate calculations on large and complex molecular systems, including transition metal catalysts. nih.govacs.orggoogle.com This method approximates the canonical CCSD(T) method, often considered the "gold standard" for chemical accuracy, but at a fraction of the computational cost. google.com The efficiency of DLPNO-CCSD(T) is achieved by localizing orbitals and truncating the virtual space using pair natural orbitals (PNOs), which dramatically reduces the number of parameters in the calculation. nih.gov

For transition metal systems, such as cobalt silicate, achieving high accuracy is challenging due to their complex electronic structures. nih.govacs.org However, extensive benchmark studies have demonstrated that DLPNO-CCSD(T) can typically recover 99.9% of the canonical CCSD(T) correlation energy, yielding results with chemical accuracy. nih.gov The method has proven to be particularly promising for providing accurate spin-state energetics for cobalt (III) complexes, which are crucial for understanding catalytic cycles. rsc.org In the study of cobalt silicate, DLPNO-CCSD(T) is employed to compute precise energies of reaction intermediates and transition states. This data provides reliable benchmarks for calibrating more computationally efficient methods like Density Functional Theory (DFT) and is essential for constructing accurate potential energy surfaces for catalytic reactions. rsc.orgnih.govacs.org

Table 1: Key Features of the DLPNO-CCSD(T) Method
FeatureDescriptionRelevance to Cobalt Silicate
High AccuracyApproximates the canonical CCSD(T) "gold standard," often achieving chemical accuracy (within 1 kcal/mol). nih.govProvides reliable energy data for reaction mechanisms, intermediates, and transition states.
Computational EfficiencySignificantly lower computational cost compared to canonical CCSD(T), allowing calculations on larger systems. google.comnih.govEnables the study of realistic cluster models of cobalt silicate active sites.
Transition Metal SuitabilityDemonstrated to perform well for transition metal complexes, accurately describing complex electronic structures. acs.orgrsc.orgCrucial for modeling the cobalt active centers in the silicate framework.
Benchmark CapabilityUsed to generate high-quality reference data for calibrating less expensive computational methods.Improves the accuracy of large-scale screening studies using methods like DFT.

Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, accelerating the design and discovery of new materials with tailored properties. acs.orgrsc.org By simulating material behavior at the atomic and molecular levels, researchers can establish crucial processing-structure-property relationships that guide experimental efforts. researchgate.net This predictive capability is particularly valuable in the field of heterogeneous catalysis, where the goal is to design catalysts with enhanced activity, selectivity, and stability. nih.govacs.org

For cobalt silicate, computational modeling provides a virtual laboratory to explore its potential as a catalyst. researchgate.net Using first-principles methods, it is possible to investigate the material's electronic structure, the nature of its active sites, and the detailed mechanisms of catalytic reactions. This fundamental understanding allows for the rational design of improved cobalt silicate catalysts by, for example, optimizing the composition, morphology, or the influence of the silica support. Ultimately, these predictive models reduce the time and cost associated with traditional trial-and-error experimental approaches to catalyst development. acs.orgnih.gov

The oxidation of water to molecular oxygen is a critical reaction for solar fuel production, and cobalt-based materials, including oxides and silicates, are among the most promising catalysts for this process. nih.govucmerced.edu Computational studies are crucial for elucidating the complex, multi-step mechanism of water oxidation, as experimental characterization of the short-lived intermediates is exceptionally difficult. nih.govfrontiersin.org

Theoretical investigations on cobalt-based catalysts typically model the oxygen evolution reaction (OER) by identifying key intermediates and calculating the energy barriers between them. osti.govdntb.gov.uanih.gov The generally accepted mechanism involves a series of proton-coupled electron transfer (PCET) steps at a cobalt active site, leading to progressively higher oxidation states. Key intermediates often include cobalt-hydroxo (OH), cobalt-oxo (O), and cobalt-hydroperoxo (*OOH) species adsorbed on the catalyst surface. osti.govacs.org The critical and often rate-determining step is the formation of the O–O bond, which can occur through different pathways, such as the interaction of two adjacent oxo groups or the nucleophilic attack of a water molecule on a highly oxidized cobalt-oxo species. nih.govacs.org By mapping the potential energy surface, computational models can identify the most favorable reaction pathway and the structure of the active catalytic site, providing vital insights for designing more efficient cobalt silicate water oxidation catalysts. nih.govuzh.ch

Table 2: Common Intermediates in Computationally Modeled Cobalt-Catalyzed Water Oxidation
Intermediate SpeciesDescriptionRole in Catalytic Cycle
Co-OHA hydroxyl group bound to a cobalt active center.Formed after the initial water adsorption and deprotonation step.
Co=OA terminal or bridging oxo group bound to a high-valent cobalt center (e.g., Co(IV)). nih.govA key reactive species that can participate in O-O bond formation. nih.gov
Co-OOHA hydroperoxo species formed on the cobalt center.An intermediate formed after the O-O bond formation step, preceding O₂ release.
Co-O₂A superoxide or peroxide species. acs.orgThe final intermediate before the release of molecular oxygen and regeneration of the catalyst.

A primary goal of computational catalysis is to predict the performance of a material before it is synthesized, thereby guiding experimental efforts toward the most promising candidates. nih.gov For cobalt silicate, computational models are used to predict both its catalytic activity (the rate at which it converts reactants to products) and its selectivity (its ability to produce a desired product over others). nih.gov

Table 3: Computational Approach to Predicting Catalyst Performance
Performance MetricComputational MethodKey Calculated Quantity
Catalytic ActivityDFT calculations of the reaction mechanism. mdpi.comThe free energy of the rate-determining transition state.
Catalytic SelectivityComparison of competing reaction pathways using DFT. nih.govThe difference in free energy barriers between the desired and undesired product pathways.
Catalyst OptimizationScreening of different compositions or structures using descriptor-based models and machine learning. nih.govCorrelation of electronic or geometric properties with catalytic activity.

Applications and Functional Advancements of Cobalt Silicate Materials

Electrochemical Energy Storage and Conversion Technologies

The demand for efficient and sustainable energy storage and conversion systems has driven research into novel electrode and electrocatalyst materials. Cobalt silicate (B1173343) has demonstrated considerable promise in these applications due to its high theoretical capacity and electrochemical activity.

Electrode Materials for Supercapacitors (SCs)

Cobalt silicate is considered a promising electrode material for supercapacitors owing to its high theoretical capacitance. rsc.orgresearchgate.net However, its practical performance is often influenced by its morphology and composition. rsc.org Various strategies have been employed to enhance its electrochemical properties, including doping and the creation of composite structures.

One-dimensional (1D) nanostructures, such as nanobelts, are particularly advantageous as they facilitate ion diffusion and electron transfer. mdpi.com For instance, pristine cobalt silicate nanobelts have demonstrated a specific capacitance of 244 F·g⁻¹ at a current density of 0.5 A·g⁻¹. researchgate.net To further improve performance, phosphorus doping has been explored. Phosphorus-doped cobalt silicate (PCoSi) nanobelts exhibit a significantly higher specific capacitance of 434 F·g⁻¹ at the same current density. researchgate.netmdpi.com

Composite materials have also shown enhanced supercapacitor performance. A composite of cobalt silicate nanobelts with reduced graphene oxide (rGO) exhibited a remarkable capacitive performance of approximately 483 F·g⁻¹ at 0.5 A·g⁻¹. mdpi.com Another approach involves creating core-shell structures, such as amorphous cobalt silicate nanobelts coated with manganese silicate (Co2SiO4@MnSiO3), which achieved a specific capacitance of 309 F·g⁻¹ at 0.5 A·g⁻¹. rsc.org Sandwich-like architectures of CoSi/rGO/CoSi have also been synthesized, showing a specific capacitance of about 429 F·g⁻¹ at 0.5 A·g⁻¹ with excellent cycling stability, retaining approximately 92% of its capacitance after 10,000 cycles. mdpi.com

Table 1: Performance of Cobalt Silicate-Based Supercapacitor Electrodes

Material Specific Capacitance (F·g⁻¹) Current Density (A·g⁻¹) Cycling Stability
Cobalt Silicate Nanobelts 244 0.5 -
Phosphorus-Doped Cobalt Silicate (PCoSi) Nanobelts 434 0.5 -
Cobalt Silicate Nanobelts with rGO ~483 0.5 -
Co2SiO4@MnSiO3 Core-Shell Nanobelts 309 0.5 -
CoSi/rGO/CoSi Sandwich Structure ~429 0.5 ~92% after 10,000 cycles

Anode Materials for Lithium-Ion Batteries (LIBs)

Transition metal silicates, including cobalt silicate, are attractive anode materials for lithium-ion batteries due to their high theoretical capacity, natural abundance, and thermal stability. mdpi.com Hierarchical amorphous Co2SiO4 nanostructures, consisting of nanoparticles uniformly covering nanosheets, have demonstrated excellent lithium storage properties. mdpi.comresearchgate.net

These materials can achieve a high specific capacity of about 1410 mAh·g⁻¹ after 100 cycles at a current density of 100 mA·g⁻¹. researchgate.net Even at a high current density of 5 A·g⁻¹, a capacity of over 670 mAh·g⁻¹ can be maintained after 1500 cycles, with a capacity retention rate of 77.9%. researchgate.net The impressive performance is attributed to the synergistic effect between the nanoparticles and nanosheets. mdpi.com Amorphous cobalt silicate nanobelts composited with carbon have also been shown to be excellent and stable anode materials for LIBs. illinois.edu

Table 2: Performance of Cobalt Silicate-Based Anodes for Lithium-Ion Batteries

Material Specific Capacity (mAh·g⁻¹) Current Density Cycling Performance
Hierarchical Amorphous Co2SiO4 ~1410 100 mA·g⁻¹ After 100 cycles
Hierarchical Amorphous Co2SiO4 >670 5 A·g⁻¹ 77.9% retention after 1500 cycles

Electrocatalysis for Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical process in technologies such as water splitting and metal-air batteries. Cobalt silicate has been identified as a promising and cost-effective electrocatalyst for OER. nih.govresearchgate.net The synthesis conditions of cobalt silicate can significantly affect its electrocatalytic activity. nih.gov

Amorphous cobalt phyllosilicate (ACP) with layered crystalline motifs has shown a remarkably low overpotential of approximately 367 mV to achieve a current density of 10 mA·cm⁻². sciopen.com The local environment of the active cobalt sites, modulated by the silicate, leads to a substantial reduction in the OER overpotential. sciopen.com

Modifications to the cobalt silicate structure, such as phosphate (B84403) incorporation, can further enhance OER performance. Phosphate-incorporated cobalt silicate hydroxide (B78521) (CoSi-P) has demonstrated a low overpotential of 309 mV at 10 mA·cm⁻² and a low Tafel slope, outperforming unmodified cobalt silicate. researchgate.net Similarly, decorating amorphous carbon/cobalt silicate with cobalt oxide (Co-rich C/CoSi) can significantly improve OER performance, achieving an overpotential of 349 mV at 10 mA·cm⁻² and a Tafel slope of 77 mV·dec⁻¹. researchgate.net

Table 3: OER Performance of Cobalt Silicate-Based Electrocatalysts

Material Overpotential (mV) at 10 mA·cm⁻² Tafel Slope (mV·dec⁻¹)
Amorphous Cobalt Phyllosilicate (ACP) ~367 -
Phosphate-Incorporated Cobalt Silicate Hydroxide (CoSi-P) 309 Low
Cobalt Oxide Decorated Carbon/Cobalt Silicate (Co-rich C/CoSi) 349 77

Electrocatalysis for Oxygen Reduction Reaction (ORR)

While cobalt-based materials, in general, are actively studied as electrocatalysts for the oxygen reduction reaction (ORR), specific research on cobalt silicate for this application is less prevalent compared to its use in OER and energy storage. The ORR is a crucial reaction in fuel cells and metal-air batteries. The development of efficient and low-cost non-precious metal catalysts for ORR is a significant research focus. Cobalt-based electrocatalysts, including oxides and composites with nitrogen-doped carbon, have shown promise as alternatives to platinum-based catalysts. nih.gov The performance of these catalysts is influenced by factors such as particle size, crystal structure, and the nature of active centers.

Heterogeneous Catalysis and Environmental Applications

Cobalt silicate also finds applications in heterogeneous catalysis, particularly in oxidation reactions relevant to environmental remediation.

Oxidation Reactions Catalysis

Cobalt-loaded zeolites, where cobalt silicate phases can form, have demonstrated high activity in the complete oxidation of volatile organic compounds (VOCs) such as propane (B168953) and n-hexane. mdpi.com The formation of finely dispersed cobalt oxide and silicate-like phases on the zeolite support enhances the accessibility of active sites, improving the catalytic efficiency. mdpi.com

Furthermore, cobalt-exchanged zeolites have been shown to be effective catalysts for the heterogeneous oxidation of phenol (B47542) in aqueous solutions. These catalysts can activate oxidants like peroxymonosulphate to generate powerful sulfate (B86663) radicals for the degradation of organic pollutants. This highlights the potential of cobalt silicate-based materials in environmental applications for the removal of harmful organic compounds from water.

Reduction and Hydrogenation Reactions Catalysis

Cobalt silicate materials are also central to several key industrial reduction and hydrogenation processes, including the conversion of syngas (CO + H2) and CO2 into valuable fuels and chemicals.

Dry reforming of methane (B114726) (DRM) converts two major greenhouse gases, methane (CH4) and carbon dioxide (CO2), into syngas. Cobalt-based catalysts are active for this reaction, though they can be susceptible to deactivation from carbon deposition (coking). researchgate.net The choice of support material, including silica (B1680970), is crucial for enhancing catalyst stability and performance. researchgate.net

Density functional theory (DFT) studies have elucidated the reaction mechanism on cobalt surfaces. The process involves the dissociation of CH4 and CO2, with the dominant pathway proceeding through the oxidation of CH intermediates by atomic oxygen to form CHO, which then decomposes into CO and H. nih.gov Bimetallic catalysts, such as those combining cobalt with nickel or rhodium, can exhibit improved activity and stability, with the second metal often enhancing the dispersion of the active phase and reducing coke formation. dntb.gov.uanih.gov Promoters are also used to boost the activity and stability of Co-based catalysts by improving metal dispersion and reducibility. researchgate.net

Fischer-Tropsch Synthesis (FTS) is a process that converts syngas into liquid hydrocarbons, serving as a cornerstone of gas-to-liquids (GTL) technology. Cobalt supported on materials like silica is the preferred catalyst for producing long-chain paraffins due to its high activity, selectivity, and low water-gas shift activity. rsc.org

Table 3: Performance of Cobalt-Silica Catalysts in Fischer-Tropsch Synthesis

Catalyst System Support Key Feature Effect on Performance Reference
Co Nanoparticles Silica Shell Encapsulation of active phase Avoids sintering, influences selectivity and activity acs.org
20% Co Cobalt Silicate Metallosilicate support Highest efficiency among tested supports, 155 g/m³ liquid hydrocarbon yield researchgate.net
Co-Pd SBA-15 Silica Palladium promotion Improved reduction of cobalt oxides and cobalt silicate interactions ifpenergiesnouvelles.fr
Co SBA-15 / SiO2 Mesoporous / Amorphous Silica Support structure influences Co3O4 formation and FTS behavior acs.org

The hydrogenation of carbon monoxide (CO) and carbon dioxide (CO2) to produce methane, known as methanation, is a key reaction in power-to-gas concepts for energy storage. Cobalt-silica catalysts are highly effective for this process.

Core-shell catalysts, with a cobalt core and a mesoporous silica shell (Co@mSiO2), exhibit significantly higher methane selectivity in CO2 hydrogenation compared to conventional supported catalysts. This enhancement is attributed to a confinement effect within the core-shell structure that increases the probability of CO readsorption. d-nb.inforesearchgate.net However, these catalysts can experience deactivation at temperatures above 350°C due to coking. d-nb.info

The particle size of cobalt on the silica support is a critical parameter. Studies have shown that larger cobalt nanoparticles (e.g., 2.1-3.0 nm) on silica favor methanation, while very small nanoparticles (e.g., 1.6 nm) tend to catalyze the reverse water-gas shift reaction instead, highlighting a strong size-dependent selectivity. chemrxiv.org The interaction between cobalt and the silica support, forming Co-O-SiOn linkages, is also crucial for modifying the catalyst's reactivity and selectivity. osti.gov

Hydrosilylation of Carbonyl Compounds

Cobalt silicate materials have emerged as effective catalysts for the hydrosilylation of carbonyl compounds, a significant reaction in organic synthesis for the reduction of aldehydes and ketones to the corresponding alcohols. This process involves the addition of a silicon-hydride bond across the carbon-oxygen double bond.

The catalytic activity of cobalt-based systems in this transformation has been a subject of considerable research. While early studies often focused on homogeneous cobalt complexes, recent advancements have explored the utility of heterogeneous catalysts, including cobalt species supported on silica. The use of cobalt(II) amide complexes, for instance, has been shown to be effective for the hydrosilylation of alkenes with tertiary silanes, and the mechanistic insights from such studies can be extended to carbonyl compounds. acs.orgitmo.ru Mechanistic investigations suggest that these reactions can proceed through the formation of cobalt(I) species as the catalytically active intermediate. acs.orgitmo.ru

A range of cobalt complexes, including air-stable cobalt(III) salen complexes, have demonstrated high catalytic activity for the hydrosilylation of ketones under mild conditions. acs.org Remarkably, some systems can achieve very high turnover numbers (TON), indicating a highly efficient catalyst. acs.org The asymmetric hydrosilylation of prochiral ketones, which produces chiral alcohols, is a particularly valuable application. acs.orgimarcgroup.com Cobalt(II) acetate (B1210297) in combination with chiral phosphine-amido-oxazoline (PAO) ligands has been successfully employed for the asymmetric hydrosilylation of α-oxygenated ketones, yielding synthetically useful 1,2-diol derivatives with high enantioselectivity. imarcgroup.com Similarly, catalyst systems formed in situ from cobalt(II) salts and dipyridylphosphine ligands have been used for the asymmetric reduction of aryl alkyl ketones. researchgate.net

The choice of silane (B1218182) reagent and the specific cobalt species can influence the reaction's efficiency and selectivity. The development of catalysts that are robust, recyclable, and operate under environmentally benign conditions is a key area of ongoing research.

Design Principles for Enhanced Catalytic Performance

The catalytic performance of cobalt silicate materials is intricately linked to their physicochemical properties. By strategically designing the catalyst's structure and composition, it is possible to enhance its activity, selectivity, and stability. Key design principles include the selection of appropriate support materials, the exploitation of confinement effects, the modulation of metal-support interactions, and the creation of synergistic effects in bimetallic systems.

Role of Support Materials (e.g., Zeolites, Silica Aerogels)

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent supports for cobalt catalysts. nju.edu.cn Their ordered pore systems, large surface area, and tunable acidity provide a favorable environment for catalytic reactions. nju.edu.cn The performance of cobalt-zeolite catalysts is influenced by the type and morphology of the cobalt species, which can exist as oxides, ions, or metallic states on the zeolite's internal or external surfaces. nju.edu.cn For instance, cobalt nanoparticles supported on ZSM-5 zeolite have shown enhanced efficacy in CO hydrogenation. nju.edu.cn The dealumination of Beta zeolite and the presence of mesopores within the zeolite matrix have been shown to affect the size of cobalt particles and, consequently, the catalytic activity in Fischer-Tropsch synthesis. researchgate.net

Silica aerogels are another class of promising support materials due to their exceptionally high surface area, large pore volume, and open porous structure. rsc.org These properties allow for a high dispersion of cobalt nanoparticles, which is crucial for maximizing the number of active sites. rsc.org Cobalt-silica aerogel catalysts have demonstrated significantly higher activity in reactions like ethanol (B145695) steam reforming for hydrogen generation compared to catalysts prepared by conventional methods. researchgate.net The synthesis of cobalt-silica nanocomposites via a sol-gel method followed by supercritical drying can produce materials with a large specific surface area and homogeneous dispersion of cobalt nanoparticles within the silica matrix. mdpi.com The high porosity and larger average pore size of aerogels can also lead to higher effective diffusivity of reactants and products. researchgate.net

Support MaterialKey PropertiesImpact on Catalytic Performance
Zeolites Ordered microporous structure, high surface area, tunable acidity, high thermal stability. nju.edu.cnProvides shape selectivity, enhances dispersion of cobalt species, and can lead to synergistic effects between metal and acid sites. nju.edu.cnresearchgate.net
Silica Aerogels Extremely high surface area, large pore volume, high porosity, low density. rsc.orgmdpi.comFacilitates high dispersion of cobalt nanoparticles, improves mass transport, and can lead to higher catalytic activity. rsc.orgresearchgate.net
Confinement Effects in Hollow Nanoreactors

Confining cobalt silicate catalysts within hollow nanostructures, such as hollow mesoporous silica spheres (HMSS), offers a unique strategy to enhance catalytic performance. This "nanoreactor" concept can lead to improved activity, selectivity, and stability.

The confinement of cobalt nanoparticles within the channels of a support can prevent their migration and aggregation, which is a common cause of catalyst deactivation, especially at high reaction temperatures. mdpi.comum.edu.my This spatial restriction helps to maintain a consistent particle size and, therefore, stable catalytic activity over time. For example, cobalt catalysts embedded within a silica matrix have shown that the spatial confinement can effectively prevent metal growth and migration. mdpi.com

Furthermore, the hollow structure can influence the reaction environment. The enclosed space can lead to a localized increase in the concentration of reactants around the active sites, potentially accelerating the reaction rate. The porous shell of the nanoreactor can also introduce a degree of size-selectivity, allowing smaller reactant molecules to enter while restricting the passage of larger molecules. researchgate.net In the context of Fischer-Tropsch synthesis, cobalt catalysts supported on HMSS with a bimodal pore distribution have demonstrated good performance and high selectivity towards C5–C18 hydrocarbons. This is attributed to the unique pore structure facilitating reactant access to active sites and the transport of higher hydrocarbon products. researchgate.net The confinement of small-sized cobalt crystallites has been observed to strongly adsorb active carbon species, and the confined structure can inhibit the aggregation of cobalt and the escape of reaction intermediates, leading to a higher selectivity towards heavier hydrocarbons. um.edu.my

Impact of Metal-Support Interactions

The morphology and properties of the silica support play a significant role in the MSI. mdpi.com While silica is often considered a relatively inert support with weak metal-support interactions, it can influence the dispersion of the supported metal oxide. The surface of silica can promote the formation of smaller catalyst particles, which can enhance catalytic performance. Studies comparing cobalt catalysts on different supports like ceria and silica have shown that the support has a strong influence on the reducibility and catalytic activity. mdpi.com The goal is to achieve an optimal MSI that stabilizes the cobalt nanoparticles against sintering while still allowing for their efficient reduction to the active metallic state.

Synergistic Effects in Bimetallic Catalyst Systems

Incorporating a second metal to create a bimetallic cobalt-based catalyst supported on silica can lead to significant improvements in catalytic performance due to synergistic effects. These effects arise from the electronic and geometric modifications of the active sites, as well as altered interactions with the support.

In bimetallic systems, the second metal can act as a promoter, enhancing the activity, selectivity, or stability of the primary cobalt catalyst. For example, in the context of CO2 reduction, silica-supported iron-cobalt catalysts have demonstrated synergistic effects. While cobalt-rich catalysts were more effective for hydrogenation to methane, and iron-rich catalysts favored the formation of carbon monoxide and methanol, a bimetallic alloy exhibited intermediate hydrogenation and C-C coupling activities. The 1/1 ratio CoFe alloy yielded the highest concentrations of formate (B1220265) and acetate, which are key intermediates in the acetyl-coenzyme A pathway of CO2 fixation.

The synergy between the two metals can manifest in several ways. One metal can facilitate the reduction of the other, leading to a higher number of active sites. The electronic properties of cobalt can be modified by the presence of the second metal, which can influence the adsorption and activation of reactant molecules. Bimetallic nanoparticles can also exhibit unique geometric arrangements of atoms on their surface, creating novel active sites that are not present in the monometallic counterparts. In Pd-CoO bimetallic films, synergistic effects have been shown to outperform their single-component counterparts for the oxygen evolution reaction. The interaction between palladium and cobalt oxide on the surface of nanoparticles has also been found to promote catalytic activity in CO oxidation.

Advanced Materials Science and Engineering

Recent progress in materials science and engineering has enabled the rational design and synthesis of cobalt silicate materials with precisely controlled structures and functionalities. These advanced materials hold significant promise for a wide range of catalytic applications. By tailoring the morphology, porosity, and composition at the nanoscale, it is possible to create catalysts with enhanced performance characteristics.

The development of novel synthesis strategies is at the forefront of this field. For example, the use of liquid metal templates has been explored for the synthesis of various cobalt-based hollow nanoparticles. This method allows for the large-scale production of well-structured materials with a high surface area and an increased number of active sites. The resulting hollow structures can be further modified to create a variety of cobalt-based materials, such as CoSe2 and CoS2, with promising electrocatalytic properties.

Another area of active research is the creation of single-site heterogeneous catalysts, where isolated cobalt ions are uniformly dispersed within a silica matrix. rsc.org This approach maximizes the efficiency of the metal usage and can lead to unique catalytic selectivities that are not achievable with traditional nanoparticle catalysts. The immobilization of cobalt(II) ions in a silica aerogel matrix has been demonstrated as a method to create single-ion magnetic materials, showcasing the potential for precise control over the local environment of the cobalt centers.

Furthermore, the integration of cobalt silicate materials with other functional components is a promising avenue for creating multifunctional catalysts. For instance, the combination of a Fischer-Tropsch active cobalt phase with the shape-selective properties of a zeolite in a single composite catalyst can enable the direct conversion of syngas to specific hydrocarbon products. These advanced materials, born from the intersection of catalysis and materials science, are poised to address key challenges in chemical synthesis and energy conversion.

Development of Ceramic Pigments and Coloration Mechanisms

Cobalt silicate is a significant compound in the development of ceramic pigments, historically and in modern applications, prized for its ability to produce a stable and vibrant blue color. The coloration mechanism is rooted in the coordination chemistry of the cobalt(II) ion within the silicate crystal lattice.

The characteristic blue color arises from the electronic transitions of the Co²⁺ ion when it is in a tetrahedral coordination environment, typically surrounded by four oxygen atoms within the silicate structure. This specific arrangement causes the d-orbitals of the cobalt ion to split in such a way that it absorbs light in the yellow region of the visible spectrum. Consequently, the complementary color, blue, is reflected and perceived by the observer. The intensity and exact hue of the blue are dependent on the specific crystal structure (e.g., olivine (B12688019) or spinel) that is formed during the firing process.

In glazes, cobalt oxide reacts with silica at high temperatures to form cobalt silicate. This in-situ formation locks the cobalt ions into the glass structure, providing a durable and consistent color. The stability of cobalt silicate at high temperatures makes it a reliable pigment for various ceramic applications, including glazes, enamels, and body stains. Researchers have synthesized cobalt silicate-titanite blue pigments using methods like sol-gel, which can enhance the intensity of the blue color.

The primary advantage of using cobalt silicate as a pigment is its high thermal and chemical stability. However, at very high temperatures, there can be some diffusion of the cobalt ions into the surrounding glaze, a phenomenon known as "cobalt bleeding." To control the color and prevent such defects, ceramic artists and industrial manufacturers carefully manage the glaze composition and firing conditions. Stains, which are pre-reacted calcined pigments, often contain cobalt silicate and are used to provide more controlled and predictable coloration as they are less likely to dissolve in the glaze melt compared to raw cobalt oxide.

Ion Exchange Properties and Applications

While cobalt ions (Co²⁺) themselves are involved in ion exchange processes, particularly in their removal from aqueous solutions using various resin materials, cobalt silicate as a compound is not primarily known or utilized for its ion exchange properties. The scientific literature focuses on the synthesis and application of cobalt silicate in areas such as pigmentation, catalysis, and energy storage, rather than as an ion exchange medium.

The typical application of ion exchange involves materials with mobile ions that can be exchanged for other ions in a surrounding solution. For example, zeolites and certain clays (B1170129) have well-defined cation exchange capacities. While silicates can have exchangeable cations, the cobalt in the cobalt silicate structure (Co₂SiO₄) is generally in a stable, crystalline form, especially after high-temperature synthesis for pigment or ceramic applications. In this state, the cobalt ions are an integral part of the crystal lattice and are not readily exchangeable under normal conditions.

Research into the ion exchange of cobalt is extensive, but it centers on the capture of cobalt ions from industrial effluents or hydrometallurgical leach solutions. These processes employ specialized ion-exchange resins, such as those with bispicolylamine functional groups, which are designed to selectively chelate and remove cobalt ions from solution. There is no significant body of research indicating that solid cobalt silicate is used as the active medium for these ion exchange applications.

Membrane Technologies for Gas Separation (e.g., CO₂/H₂)

Cobalt silicate, or more accurately, cobalt oxide-doped silica, plays a crucial role in the advancement of membrane technologies for high-temperature gas separation, particularly for hydrogen (H₂) purification. The incorporation of cobalt into the amorphous silica matrix enhances the thermal stability and refines the pore structure of the membranes, making them suitable for separating hydrogen from carbon dioxide (CO₂) in industrial processes like pre-combustion carbon capture and membrane reactors.

These membranes operate based on a molecular sieving mechanism. The cobalt helps to create a network of micropores with a very narrow size distribution, typically around 3 Å. This precise pore size is critical as it is intermediate between the kinetic diameter of hydrogen (2.89 Å) and carbon dioxide (3.3 Å). Consequently, the smaller H₂ molecules can pass through the membrane relatively easily, while the larger CO₂ molecules are largely excluded.

The addition of cobalt oxide to the silica matrix provides significant thermal stability, allowing the membranes to operate at temperatures up to 600°C. This is a substantial improvement over conventional silica membranes, which tend to densify and lose their porosity at such high temperatures. The enhanced stability prevents the collapse of the microporous structure, ensuring consistent performance over extended periods and multiple thermal cycles.

Research has demonstrated that cobalt oxide silica membranes can achieve very high H₂/CO₂ permselectivity, in some cases exceeding 1500, with a hydrogen permeance of 1.9 x 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹. researchgate.net The performance of these membranes is influenced by operating conditions such as temperature and feed gas composition. Increasing temperature generally leads to higher H₂ permeance due to the activated nature of gas diffusion through the micropores.

Performance of Cobalt Oxide Silica Membranes for H₂/CO₂ Separation
ParameterValueConditionsReference
H₂ Permeance1.9 x 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹Up to 600°C researchgate.net
H₂/CO₂ Permselectivity> 1500Up to 600°C researchgate.net
Average Pore Diameter~3 Å- researchgate.net
Thermal StabilityResists densification up to at least 600°C- researchgate.net
Single Pass H₂ Purity90-95%During Water Gas Shift Reaction osti.gov

Corrosion Behavior in High-Temperature Sintering Processes (e.g., Saggar Erosion)

In the context of high-temperature industrial processes, cobalt silicate often appears as a product of corrosion rather than as a corrosion-resistant material itself. A notable example is in the sintering of lithium-ion battery cathode materials, such as Lithium Cobalt Oxide (LiCoO₂). During this process, ceramic containers known as saggars are used to hold the precursor materials at temperatures often exceeding 1000°C.

The saggars, typically made of materials like mullite-cordierite, can react with the cobalt-containing cathode materials. At these high temperatures, cobalt oxides can act as a corrosive agent, reacting with the silica (SiO₂) present in the saggar's ceramic body. This solid-state reaction leads to the formation of new phases at the interface between the cathode material and the saggar wall, one of which is cobalt silicate (Co₂SiO₄).

The formation of cobalt silicate and other phases like cobalt aluminate spinel is a key mechanism of saggar erosion and degradation. This corrosive interaction can:

Alter the saggar's physical integrity: The formation of new crystalline phases with different densities and thermal expansion coefficients can induce stress and lead to cracking and spalling of the saggar material.

Contaminate the cathode material: Elements from the saggar (e.g., Si, Al) can migrate into the cathode powder, while cobalt can penetrate the saggar wall, potentially altering the electrochemical performance and purity of the final product.

Reduce the saggar's lifespan: The continuous erosion limits the number of times a saggar can be reused, increasing operational costs.

Studies have shown that the penetration depth of cobalt into the saggar material is typically limited, for instance, to around 200 μm. scispace.comgoogle.com The reaction products, including cobalt silicate, are therefore concentrated at the contact interface. scispace.com Understanding this corrosion behavior is crucial for developing more resistant saggar materials and optimizing the sintering process to minimize degradation and ensure the quality of the battery materials.

Composites and Hybrid Materials Development (e.g., with Carbon, Graphene, CNTs, TiO₂)

Cobalt silicate is increasingly being explored as a component in advanced composites and hybrid materials, where it is combined with other functional materials like carbon, graphene, carbon nanotubes (CNTs), and titanium dioxide (TiO₂) to create materials with synergistic properties. These composites are being developed for a range of applications, including energy storage, catalysis, and environmental remediation.

Energy Storage: In the field of supercapacitors, cobalt silicate is a promising electrode material due to its electrochemical activity. However, its performance can be limited by low electrical conductivity. To address this, researchers have synthesized composites of cobalt silicate with conductive carbon-based materials. For example, growing cobalt silicate nanostructures on graphene sheets or integrating them with CNTs creates a hybrid material with a high surface area and an efficient conductive network. This architecture facilitates rapid electron and ion transport, significantly enhancing the specific capacitance and rate capability of the electrode. The synthesis conditions for cobalt silicate have been shown to critically affect its electrochemical properties in these applications.

Photocatalysis: When combined with wide-bandgap semiconductors like titanium dioxide (TiO₂), cobalt-containing silica structures can enhance photocatalytic activity. In these composites, cobalt species can act as co-catalysts, improving the separation of photogenerated electron-hole pairs in TiO₂ and extending the light absorption into the visible region. For instance, composites of Co-doped TiO₂ with reduced graphene oxide have been developed for the photocatalytic degradation of organic pollutants. The graphene component serves to further promote charge separation and transport, while the cobalt enhances the catalytic reaction. Similarly, TiO₂/graphene oxide composites functionalized with cobalt complexes have shown significant efficacy in the degradation of air pollutants like NOx and CO.

Future Perspectives and Grand Research Challenges for Cobalt Silicate Materials

Development of Next-Generation Synthesis Strategies for Tailored Architectures

The performance of cobalt silicate (B1173343) materials is intrinsically linked to their physical and chemical structure. A primary future goal is to move beyond conventional synthesis techniques to develop advanced strategies that allow for precise control over the material's architecture at multiple length scales, while also ensuring the processes are scalable, economical, and sustainable.

The ability to engineer the nanostructure of cobalt silicates is crucial for optimizing their performance for specific tasks. Researchers are focusing on creating complex and hierarchical architectures, such as nanobelts, nanosheets, and nanoflowers, to maximize active sites and enhance transport kinetics. nih.govresearchgate.net For instance, the synthesis of cobalt silicate nanosheet/carbon nanotube hybrid films has been shown to provide a large accessible surface area and abundant low-coordinated surface atoms with high reactivity, ideal for battery applications. researchgate.net

A key challenge is the development of methods that offer precise control over morphology, crystallinity, and porosity. Template-assisted synthesis is a promising approach, where sacrificial templates like SBA-15 zeolite or even calcium carbonate can be used to create well-defined structures such as nanoflowers with ultrathin two-dimensional layered morphologies. researchgate.net Dual modification strategies, such as decorating Co₂SiO₄ nanobelts with Co₃O₄ and then growing CoP nanoparticles on the surface, have demonstrated enhanced properties for the oxygen evolution reaction (OER) by improving conductivity and creating additional active sites. nih.gov Future work will likely involve multi-step, template-assisted, and self-assembly processes to create even more intricate and functional designs tailored for applications ranging from electrocatalysis to environmental remediation.

Table 1: Examples of Engineered Cobalt Silicate Nanostructures and Their Applications

Nanostructure Synthesis Method Target Application Key Finding
Co₂SiO₄ Nanobelts Hydrothermal Reaction Oxygen Evolution Reaction (OER) Dual modification with Co₃O₄ and CoP boosts catalytic activity. nih.gov
Co-Silicate/CNT Hybrid Film Hydrothermal Strategy Rechargeable Batteries Nanosheets coupled with CNTs afford fast electron transfer and high mechanical stability. researchgate.net
CaCO₃-Stabilized Nanoflowers Hydrothermal-assisted Sacrificial Templating Peroxymonosulfate (B1194676) Activation Incorporation of CaCO₃ enhances catalytic efficiency while suppressing cobalt leaching. researchgate.net

For cobalt silicate materials to have a significant real-world impact, their production must be scalable, economical, and environmentally friendly. Current lab-scale methods like hydrothermal synthesis often face challenges in large-scale production. rsc.org Therefore, a major research thrust is the development of fabrication routes that can be readily scaled up without compromising material quality. Pyrolytic synthesis using organometallic precursors is one potential avenue for large-scale production. nih.gov

There is a growing emphasis on "green" synthesis pathways that minimize the use of hazardous chemicals, reduce energy consumption, and utilize sustainable precursors. kashanu.ac.ir This includes exploring biological synthesis routes and using water as a solvent. kashanu.ac.irazonano.com For example, green methods are being developed for cobalt-silicon molecular sieves that aim to be more environmentally friendly than traditional processes. google.com Co-precipitation is another technique noted for its simplicity and potential for cost-effective, scalable synthesis. orientjchem.orgresearchgate.net The economic viability of these materials is also tied to the broader cobalt market, where price volatility and supply chain issues, particularly reliance on the Democratic Republic of Congo, present significant challenges. berkeley.edualphaequityreport.commining-technology.com Developing synthesis methods that use cobalt efficiently and enable effective recycling will be critical for long-term sustainability.

Deepening Mechanistic Understanding of Structure-Property-Performance Relationships

A fundamental, atomic-level understanding of how the structure of cobalt silicate dictates its properties and, ultimately, its performance is essential for rational material design. This requires a synergistic approach combining advanced characterization techniques with theoretical modeling.

The electrochemical and catalytic properties of cobalt silicates are highly sensitive to their atomic-level structure, including the valence state of cobalt and its coordination environment. Research has shown that different synthesis conditions can produce cobalt silicate compounds with significant variations in composition and cobalt valence, leading to drastically different performances in supercapacitors versus OER catalysis. rsc.org For example, cobalt silicate synthesized with basic salts as the metal source may exhibit higher specific capacitance, whereas that made from coordination compounds may show better electrocatalytic activity. rsc.org

Future research must focus on precisely characterizing these atomic-level details using techniques like X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) and correlating them with macroscopic performance metrics. nih.govresearchgate.net Understanding the role of dopants, such as phosphorus, at the atomic level is also crucial. Doping has been shown to enhance electrochemical properties, but the exact mechanism of how it alters the electronic structure and surface reactivity needs further investigation. mdpi.com Identifying the specific nature of the active sites—whether they are Co(II) ions, cobalt oxides, or specific silicate structures—is a key challenge that will unlock the ability to design more efficient materials.

The performance of cobalt silicate in applications like catalysis and energy storage is governed by complex reactions occurring at its surface, either at a solid-liquid or solid-gas interface. A significant research challenge is to elucidate the intricate reaction pathways and charge transfer mechanisms at these interfaces. For instance, in the OER process, it is critical to understand how the modification of cobalt silicate with other materials, like cobalt phosphide, alters the reaction kinetics and improves conductivity. nih.gov Density functional theory (DFT) calculations are becoming an indispensable tool for modeling these interactions and predicting how structural changes can lead to improved performance. nih.gov

Similarly, during the synthesis and application of supported catalysts, such as in Fischer-Tropsch synthesis, complex metal-support interactions can lead to the formation of irreducible cobalt silicate phases. researchgate.net Understanding and controlling the formation of these interfacial phases is key to maintaining catalyst activity and stability. Future studies will need to employ advanced in-situ and operando characterization techniques to probe these interfaces under actual operating conditions, providing a dynamic picture of the structural and chemical transformations that govern material performance.

Expansion of Application Domains and Multifunctional Material Integration

While energy storage and conversion represent the primary application areas for cobalt silicates, their unique properties make them suitable for a broader range of technologies. A significant future direction is to explore these new domains and to design multifunctional materials that can perform several tasks simultaneously.

The catalytic properties of cobalt silicates extend beyond OER. They show promise as catalysts for activating peroxymonosulfate for the degradation of organic pollutants in water, offering a potential solution for environmental remediation. researchgate.net Their porous nature and ability to be formed into various nanostructures also make them candidates for adsorption applications, such as the removal of dyes from wastewater. nih.gov Furthermore, the magnetic properties of cobalt-containing nanocomposites suggest potential applications in data storage, ferro-fluid technology, and medical diagnostics. orientjchem.org

The grand challenge lies in integrating multiple functionalities into a single, rationally designed cobalt silicate material. For example, a material could be engineered to be both an effective catalyst for pollutant degradation and easily recoverable using a magnetic field. Another possibility is a composite electrode material for a hybrid supercapacitor that combines the high energy density of a battery-type material with the high power density of a capacitor. The integration of cobalt silicate with other materials, such as carbon nanotubes or graphene, is a key strategy for creating these multifunctional systems, enhancing properties like electrical conductivity and mechanical stability. researchgate.net As the demand for cobalt for applications like electric vehicle batteries is projected to grow significantly, diversifying its use in high-value, multifunctional materials will be a key driver of future research. alphaequityreport.comresearchgate.net

Exploration in Emerging Energy Conversion and Environmental Remediation Technologies

Cobalt silicate compounds are promising candidates for next-generation energy and environmental applications due to their electrochemical activity, catalytic potential, and structural versatility.

In the realm of energy conversion , cobalt silicates are being intensively investigated as high-performance electrode materials. Their application in supercapacitors is a key area of research, where the goal is to achieve high specific capacitance and long cycle life. researchgate.netmdpi.com For instance, phosphorus-doped cobalt silicate (PCoSi) nanobelts have demonstrated significantly enhanced electrochemical properties compared to their undoped counterparts. researchgate.netmdpi.com Research shows that PCoSi can achieve a specific capacitance of 434 F·g⁻¹ at a current density of 0.5 A·g⁻¹, a substantial improvement over the 244 F·g⁻¹ for undoped cobalt silicate. mdpi.com Furthermore, cobalt silicates serve as robust electrocatalytic materials for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. rsc.org The synthesis conditions can be tuned to optimize the material's performance for either energy storage (supercapacitors) or electrocatalysis (OER), highlighting their multifunctionality. rsc.org

For environmental remediation , cobalt silicates are emerging as effective catalysts for the degradation of persistent organic pollutants in water. They are particularly effective in sulfate-radical-based advanced oxidation processes (SR-AOPs). nih.gov Hierarchical mesoporous cobalt silicate (CoSiOx), synthesized using biomass-derived silica (B1680970), has shown excellent catalytic performance in the removal of contaminants like methylene (B1212753) blue and phenol (B47542). nih.gov The unique structure of these materials, featuring hollow nanotubes, provides numerous pathways for ion diffusion, which promotes mass transport and enhances catalytic activity. nih.gov Additionally, cobalt-based nanocomposites supported on silica have proven effective in removing both cationic and anionic dyes from polluted water through adsorption, leveraging electrostatic and π-π interactions. nih.govmdpi.com These materials are robust, regenerable, and can be packed into columns for continuous flow water treatment applications. nih.govmdpi.com

Table 1: Performance of Cobalt Silicate Materials in Energy & Environmental Applications
MaterialApplicationKey Performance MetricReference
Phosphorus-Doped Cobalt Silicate (PCoSi)Supercapacitor ElectrodeSpecific Capacitance: 434 F·g⁻¹ at 0.5 A·g⁻¹ mdpi.com
Cobalt Silicate (CoSi)Supercapacitor ElectrodeSpecific Capacitance: 244 F·g⁻¹ at 0.5 A·g⁻¹ mdpi.com
Hierarchical Mesoporous Cobalt Silicate (CoSiOx)Catalyst for Methylene Blue Removal (SR-AOP)Rate Constant: 0.242 min⁻¹ nih.gov
Hierarchical Mesoporous Cobalt Silicate (CoSiOx)Catalyst for Phenol Removal (SR-AOP)Rate Constant: 0.153 min⁻¹ nih.gov
Silica-Supported Cobalt Nanoparticles (Co-HGC@SiO₂)Adsorbent for Crystal Violet DyeMaximum Uptake Capacity: 192.3 mg/g mdpi.com
Silica-Supported Cobalt Nanoparticles (Co-HGC@SiO₂)Adsorbent for Methyl Orange DyeMaximum Uptake Capacity: 224.5 mg/g mdpi.com

Design and Synthesis of Multi-functional Cobalt Silicate-based Materials

The grand challenge in harnessing the full potential of cobalt silicates lies in the precise design and synthesis of materials with tailored, multi-functional properties. The functionality of these materials is intrinsically linked to their macrostate, microscopic morphology, composition, and valence state, which are determined by the synthesis process. rsc.org

A key strategy involves creating hierarchical and porous architectures to maximize active sites and facilitate mass transport. For example, using a self-sacrificial biomass template like Indocalamus tessellatus leaf allows for the fabrication of large metal silicate structures that retain the intricate architecture of the original biomass. nih.gov This method produces cobalt silicate with an analogical sandwich structure and interior hollow nanotubes, which are crucial for efficient ion diffusion in water treatment processes. nih.gov

Another approach is the development of core-shell and composite structures. Synthesizing silica core/multilayered cobalt ferrite-silica shell particles creates a multifunctional material that combines the magnetic properties of cobalt ferrite (B1171679) with the versatile surface chemistry of silica. semanticscholar.org Such composites can be used for applications like enzyme immobilization, where the magnetic core allows for easy separation while the porous silica shell provides a stable host for the enzyme. semanticscholar.org Similarly, silica-supported hierarchical graphitic carbon structures that shelter cobalt nanoparticles (Co-HGC@SiO₂) create robust and regenerable adsorbents for water purification. nih.govmdpi.com

Doping is another powerful technique to enhance intrinsic properties. The introduction of phosphorus into the cobalt silicate lattice has been shown to significantly improve electrochemical performance for supercapacitors by introducing more reactive sites. mdpi.com The rational design of micro-nano morphology, such as the construction of wisteria flower-like microstructures of cobalt-based hydroxides on carbon cloth, demonstrates how morphology control can lead to high specific area, abundant active sites, and rapid redox kinetics for supercapacitor electrodes. nih.gov These principles of morphological control are directly applicable to the synthesis of advanced cobalt silicate materials.

Advancements in Computational Chemistry for Predictive Material Design

Computational chemistry and materials modeling are indispensable tools for navigating the vast and complex design space of cobalt silicate materials. These methods provide fundamental insights into electronic structures, reaction mechanisms, and material stability, thereby guiding experimental efforts.

Overcoming Current Limitations in Modeling Complex Cobalt Silicate Systems

Modeling complex transition metal systems like cobalt silicates presents significant computational challenges. One of the primary hurdles is accurately describing the electronic structure of cobalt, which can adopt multiple oxidation states and spin configurations. The workhorse of computational materials science, Density Functional Theory (DFT), is a suitable choice but has limitations when modeling complex catalytic cycles, such as those in water oxidation. frontiersin.orgnih.gov

A major challenge is the selection of an appropriate model system that is computationally feasible yet accurately represents the experimental reality. frontiersin.orgnih.gov This includes accounting for solvation effects, which are critical in aqueous environments where water is both a solvent and a reactant. frontiersin.orgnih.gov Furthermore, the extreme complexity often exhibited by the crystal structures of cobalt silicates, which can feature site mixing between cobalt and silicon, complicates structural characterization and modeling. researchgate.net

Future advancements must focus on developing more accurate and efficient theoretical methods. This includes going beyond standard DFT to employ higher-level theories or developing improved density functionals that can better handle the electron correlation effects in transition metal oxides. Ab initio molecular dynamics simulations, while powerful, have also shown shortcomings in accurately reproducing certain vibrational modes and structural details of silicate systems, indicating a need for further refinement. arxiv.org Addressing these limitations is crucial for building predictive models that can reliably guide the synthesis of new materials.

Accelerating the Discovery and Optimization of High-Performance Cobalt Silicate Materials through Rational Design

The ultimate goal of computational modeling is to enable the rational design of new materials with desired properties, thereby accelerating the discovery-to-deployment timeline. By combining computational screening with experimental synthesis, researchers can move beyond trial-and-error approaches.

First-principles DFT calculations are already being used to elucidate the electronic properties, magnetic properties, and thermodynamic stabilities of novel complex cobalt silicate frameworks. researchgate.netrsc.org This fundamental understanding is the first step in identifying promising candidate materials. For example, computational studies can help explain how the distribution of cobalt in a material's structure enhances ionic and electronic conductivity, guiding the design of low-cobalt, high-performance battery cathodes. eurekalert.org

A transformative approach involves integrating machine learning (ML) with high-throughput computational chemistry. ML models, trained on large datasets from DFT calculations, can rapidly predict the properties of new, un-synthesized materials. acs.org This machine learning-driven approach can efficiently map out the vast landscape of possible compositions and structures to identify candidates with optimal performance for a specific application, such as CO₂ electroreduction. acs.org By using computational tools to establish structure-activity relationships, researchers can rationally design novel micro-nano morphologies and crystalline structures to create advanced electrodes for energy storage or highly efficient catalysts for environmental remediation. nih.govrsc.org This synergy between predictive theory and targeted synthesis represents the future of materials discovery for cobalt silicates and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.